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  • Product: 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one
  • CAS: 7421-62-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one: Chemical Structure, Properties, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one, a heterocyclic compound of significant in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical architecture, stereochemical nuances, and inherent properties. Furthermore, this document will outline robust synthetic pathways and detail the analytical techniques essential for its characterization, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Pyrrolo[1,2-a]imidazole Scaffold

The pyrrolo[1,2-a]imidazole core is a privileged heterocyclic system that forms the backbone of numerous biologically active molecules.[1] This fused ring system is noted for its structural rigidity and three-dimensional complexity, which are desirable features in the design of specific and potent drug candidates. The presence of nitrogen atoms in the scaffold allows for hydrogen bonding and other non-covalent interactions with biological targets, making it a versatile template for drug discovery.

Derivatives of the pyrrolo[1,2-a]imidazole family have demonstrated a wide spectrum of pharmacological activities, including nootropic, antimicrobial, and anticancer properties.[1][2] The subject of this guide, 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one, introduces a phenyl group at the bridgehead position, a modification that is anticipated to significantly influence its physicochemical properties and biological activity.

Molecular Structure and Chemical Properties

The fundamental characteristics of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one are summarized below:

PropertyValueSource
CAS Number 7421-62-7[3]
Molecular Formula C₁₂H₁₄N₂O[3]
Molecular Weight 202.25 g/mol [3]
Structural Features

The molecule possesses a bicyclic structure where a pyrrolidine ring is fused to an imidazolidinone ring. The phenyl group is located at the 7a-position, which is a quaternary carbon atom and a stereocenter. The presence of the carbonyl group at the 5-position introduces polarity and potential for hydrogen bonding.

Caption: 2D representation of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one.

Stereochemistry

The 7a-carbon is a chiral center, meaning the molecule can exist as a pair of enantiomers. The specific stereochemistry will be crucial for its interaction with chiral biological macromolecules and, consequently, for its pharmacological activity. The synthesis of this compound can lead to a racemic mixture or, through stereoselective methods, to a specific enantiomer.

Synthesis of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Proposed Synthetic Pathway

The synthesis would likely involve the condensation of three key precursors:

  • A Phenyl-Substituted Amino Amide: N-phenylethylenediamine would serve as a precursor to introduce the phenyl group at the desired position.

  • A Dialdehyde Precursor: Succindialdehyde, generated in situ from 2,5-dimethoxytetrahydrofuran, provides the pyrrolidine ring backbone.

  • A Reagent to Form the Imidazolidinone Ring: A reagent such as phosgene or a phosgene equivalent would be required to form the carbonyl group of the imidazolidinone ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 N-Phenylethylenediamine process One-Pot Three-Component Condensation/Cyclization reactant1->process reactant2 Succindialdehyde reactant2->process reactant3 Phosgene Equivalent reactant3->process product 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one process->product

Caption: Proposed synthetic workflow for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a proposed adaptation based on established methodologies for similar structures.[4]

  • Generation of Succindialdehyde: In a round-bottom flask, 2,5-dimethoxytetrahydrofuran is hydrolyzed with a dilute aqueous acid (e.g., 0.1 M HCl) under heating to generate succindialdehyde in situ.

  • Condensation: The reaction mixture is cooled, and a solution of N-phenylethylenediamine in an appropriate solvent (e.g., dichloromethane) is added.

  • Cyclization: A phosgene equivalent, such as triphosgene, dissolved in a suitable solvent, is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C). The reaction is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with a suitable reagent, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural elucidation of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.0-7.5 ppm. The aliphatic protons of the pyrrolidine and imidazolidine rings would appear in the upfield region (1.5-4.0 ppm). The diastereotopic protons of the methylene groups would likely exhibit complex splitting patterns.

  • ¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around 170-175 ppm. The aromatic carbons would resonate in the 120-140 ppm region. The aliphatic carbons of the fused ring system would appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band for the carbonyl group (C=O) of the lactam, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-N stretching vibrations.[5]

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 202.25 g/mol . Fragmentation patterns would likely involve the loss of the phenyl group and cleavage of the heterocyclic rings.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is not available, the broader class of pyrrolo[1,2-a]imidazole derivatives has shown significant therapeutic potential.

Antimicrobial Activity

Several studies have reported the antibacterial and antifungal activities of pyrrolo[1,2-a]imidazole derivatives.[6] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The introduction of a lipophilic phenyl group at the 7a-position could potentially enhance the antimicrobial potency by facilitating passage through microbial cell membranes.

Anticancer Activity

The pyrrolo[1,2-a]imidazole scaffold has been explored for the development of anticancer agents.[2][7] These compounds can exert their effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling pathways or by inducing apoptosis. The 7a-phenyl substitution could lead to novel interactions with the active sites of cancer-related proteins.

Central Nervous System (CNS) Activity

Some derivatives of the pyrrolo[1,2-a]imidazole family have been investigated for their effects on the central nervous system, exhibiting nootropic (cognition-enhancing) properties.[1] The lipophilicity imparted by the phenyl group may facilitate the crossing of the blood-brain barrier, making this compound a candidate for CNS-related drug discovery.

main_compound 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one antimicrobial Antimicrobial Activity main_compound->antimicrobial anticancer Anticancer Activity main_compound->anticancer cns_activity CNS Activity main_compound->cns_activity mechanism_antimicrobial Inhibition of Microbial Enzymes Disruption of Cell Membranes antimicrobial->mechanism_antimicrobial mechanism_anticancer Kinase Inhibition Apoptosis Induction anticancer->mechanism_anticancer mechanism_cns Modulation of Neuronal Receptors Enhancement of Neurotransmission cns_activity->mechanism_cns

Caption: Potential therapeutic applications and mechanisms of action for the pyrrolo[1,2-a]imidazole scaffold.

Conclusion and Future Directions

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one represents a promising, yet underexplored, molecule within the pharmacologically relevant pyrrolo[1,2-a]imidazole class. This guide has provided a comprehensive overview of its structure, properties, and a plausible synthetic strategy based on established chemical precedents. The presence of the 7a-phenyl group is a key structural feature that warrants further investigation into its impact on the compound's biological activity.

Future research should focus on the definitive synthesis and complete spectroscopic characterization of this compound. Subsequently, a thorough evaluation of its biological properties, including antimicrobial, anticancer, and CNS activities, is highly recommended. Such studies will be crucial in unlocking the full therapeutic potential of this intriguing heterocyclic scaffold.

References

  • Gazieva, G. A., et al. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-22.
  • Katritzky, A. R., et al. (2002). Syntheses of Optically Active Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and Hexahydroimidazo[1,2-a]pyridin-2(3H)-ones. The Journal of Organic Chemistry, 67(14), 4951–4956.
  • Zhang, M., et al. (2020). One-pot synthesis of substituted pyrrole–imidazole derivatives with anticancer activity. Molecular Diversity, 24(4), 1177–1184.
  • Shafiee, A., et al. (2024). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Combinatorial Chemistry & High Throughput Screening.
  • Katritzky, A. R., et al. (2000). Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]ĭmidazoles and Octahydroimidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 65(12), 3683–3689.
  • Kavtaradze, N. N., et al. (2021).
  • NextSDS. (n.d.). 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). Infrared Spectroscopy. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Elucidating the Mechanism of Action for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a unique heterocyclic molecule built upon a privileged structural scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a unique heterocyclic molecule built upon a privileged structural scaffold. While its specific biological activities and mechanism of action remain uncharacterized in publicly available literature, the broader family of pyrrolo[1,2-a]imidazole derivatives has demonstrated a remarkable diversity of pharmacological effects. These range from cognition enhancement and neuroprotection to anticancer and antimicrobial activities.[1][2][3][4] This guide, therefore, serves as a comprehensive roadmap for the scientific community to systematically elucidate the mechanism of action of this promising compound. We will leverage insights from structurally related molecules to formulate testable hypotheses and provide a rigorous, multi-phase experimental plan complete with detailed protocols and data interpretation strategies. This document is designed not as a static review, but as a dynamic blueprint for discovery.

The Compound of Interest: A Structural Overview

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a small molecule with the chemical formula C12H14N2O and a molecular weight of 202.25 g/mol .[5][6] Its core structure is a fused bicyclic system consisting of a pyrrolidine and an imidazolidinone ring, with a phenyl group attached at the 7a-position. This spirocyclic-like arrangement imparts significant three-dimensional complexity, which is often a desirable trait for achieving high-affinity and selective interactions with biological targets.

The pyrrolo[1,2-a]imidazole scaffold is a recurring motif in compounds with significant biological activity. For instance, dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones have been identified as potent cognition enhancers, while other derivatives have been developed as inhibitors of the WDR5 protein, a key target in certain cancers.[1][7] This structural precedent strongly suggests that 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is likely to possess noteworthy pharmacological properties.

Hypothesized Mechanisms of Action: An Evidence-Based Approach

Given the absence of direct studies on our compound of interest, we can formulate several primary hypotheses based on the activities of structurally related molecules. These hypotheses will form the basis of our proposed experimental plan.

Hypothesis 1: Neuromodulatory and Neuroprotective Activity

  • Rationale: The most closely related structural analogs with reported activity are cognition enhancers.[1][8] These compounds, such as dimiracetam, are derivatives of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione and have been shown to reverse scopolamine-induced amnesia.[1] Additionally, other pyrrole derivatives have demonstrated neuroprotective effects against oxidative stress-induced neurotoxicity, potentially through the modulation of pathways like COX-2/PGE2. Furthermore, some 7-phenyl-substituted pyrrolo-quinazolinones have been developed as cholinesterase inhibitors for Alzheimer's disease.[9]

  • Potential Targets: Cholinesterases (AChE, BChE), NMDA/AMPA receptors, voltage-gated ion channels, or enzymes involved in mitigating oxidative stress.

Hypothesis 2: Anticancer Activity via Epigenetic or Kinase Modulation

  • Rationale: The pyrrolo[1,2-a]imidazole scaffold is present in potent inhibitors of WDR5, a protein involved in chromatin regulation and overexpressed in various cancers.[7] Other related heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines and pyrrolo[2,3-d]pyrimidines, have been shown to act as Sirt6 activators and RIPK1 inhibitors, respectively, both of which have implications in cancer and inflammation.[10][11] The 1H-pyrrol-2(3H)-one core, a component of our molecule's broader family, is found in inhibitors of key oncogenic kinases like TNIK and FGFR.[2]

  • Potential Targets: WDR5, Sirtuins (e.g., Sirt6), Receptor-Interacting Protein Kinase 1 (RIPK1), or other protein kinases.

Hypothesis 3: Antimicrobial Activity

  • Rationale: Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, a related bicyclic compound isolated from marine bacteria, has demonstrated potent activity against multi-drug resistant Staphylococcus aureus.[12] Additionally, various pyrrolo[1,2-a]quinoline and pyrrolo[1,2-a]imidazole derivatives have reported antimycobacterial and bacteriostatic properties.[3][4]

  • Potential Targets: Bacterial cell wall synthesis enzymes, DNA gyrase, or other essential bacterial proteins.

A Phased Experimental Plan for Mechanism of Action Elucidation

We propose a three-phase approach to systematically investigate the mechanism of action of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one. This workflow is designed to be logical, efficient, and to build a comprehensive understanding of the compound's biological effects from a broad phenotypic level to a specific molecular target.

Phase I: Broad Phenotypic Screening and Biological Profiling

The initial phase is designed to cast a wide net and identify the primary biological domain in which the compound is active.

Experimental Workflow: Phase I

G A Compound Synthesis & QC B Broad-Spectrum Phenotypic Screening A->B C Neurological Panel (e.g., Neurotoxicity, Neurite Outgrowth) B->C D Oncology Panel (e.g., NCI-60 Cell Line Screen) B->D E Antimicrobial Panel (e.g., ESKAPE Pathogen Panel) B->E F Data Analysis & Prioritization of Biological Area C->F D->F E->F

Caption: Phase I Workflow: From Compound to Prioritized Biological Activity.

Key Protocols:

  • NCI-60 Human Tumor Cell Line Screen: This is a foundational screen to assess broad anticancer activity.

    • Methodology: The compound is tested at a single high concentration (e.g., 10 µM) against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

    • Endpoint: Cell viability is assessed using the Sulforhodamine B (SRB) assay after a 48-hour incubation.

    • Data Interpretation: A "mean graph" of percent growth inhibition is generated. Significant activity against a particular cell line or a unique pattern of activity suggests a specific mechanism.

  • Antimicrobial Minimum Inhibitory Concentration (MIC) Panel:

    • Methodology: The compound is serially diluted in a 96-well plate and incubated with a panel of clinically relevant bacteria (e.g., the ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).

    • Endpoint: The MIC is determined as the lowest concentration of the compound that prevents visible bacterial growth after 16-20 hours of incubation.

  • Neuroprotective Assay against Oxidative Stress:

    • Methodology: PC12 or SH-SY5Y cells are pre-treated with various concentrations of the compound for 24 hours, followed by exposure to an oxidative insult such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide.

    • Endpoint: Cell viability is measured using an MTT or CellTiter-Glo assay.

    • Data Interpretation: A significant increase in cell viability in the compound-treated groups compared to the insult-only control indicates neuroprotective activity.

Phase II: Target Identification and Validation

Once a primary biological effect is confirmed in Phase I, the next critical step is to identify the specific molecular target(s).

Experimental Workflow: Phase II

G A Confirmed Phenotypic Hit B Target Identification Methods A->B C Affinity Chromatography-Mass Spectrometry B->C D Cellular Thermal Shift Assay (CETSA) B->D E Computational Docking (Virtual Screening) B->E F Putative Target List C->F D->F E->F G Target Validation F->G H Biochemical/Enzymatic Assays G->H I Direct Binding Assays (e.g., SPR, ITC) G->I J Validated Target H->J I->J

Caption: Phase II Workflow: From Phenotype to Validated Molecular Target.

Key Protocols:

  • Affinity Chromatography-Mass Spectrometry: This is a powerful method for isolating binding partners from a complex biological lysate.

    • Step 1: Immobilization: Synthesize an analog of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Step 2: Affinity Pull-down: Incubate the affinity matrix with a relevant cell or tissue lysate. A control experiment using beads without the compound is essential.

    • Step 3: Elution: Elute bound proteins using a high concentration of the free compound or by changing buffer conditions (e.g., pH, salt).

    • Step 4: Protein Identification: Identify the eluted proteins using trypsin digestion followed by LC-MS/MS analysis.

    • Data Interpretation: Candidate targets are proteins that are significantly enriched in the compound-bound sample compared to the control.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context.

    • Methodology: Treat intact cells with the compound or a vehicle control. Heat the cell lysates to a range of temperatures. Centrifuge to pellet aggregated proteins and analyze the soluble fraction by Western blot or mass spectrometry.

    • Endpoint: A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.

  • Surface Plasmon Resonance (SPR) for Binding Kinetics:

    • Methodology: Immobilize the purified putative target protein on a sensor chip. Flow various concentrations of the compound over the chip and measure the change in the refractive index at the surface.

    • Endpoint: Provides real-time kinetics of binding (kon and koff) and the dissociation constant (KD), confirming a direct interaction.

Phase III: Pathway Deconvolution and Functional Characterization

With a validated target in hand, the final phase focuses on understanding the downstream consequences of the compound-target interaction.

Signaling Pathway Hypothesis: WDR5 Inhibition

G cluster_0 Nucleus MLL1_Complex MLL1/WDR5 Complex H3K4 Histone H3 (Lysine 4) MLL1_Complex->H3K4 Methylation H3K4me3 H3K4me3 H3K4->H3K4me3 TargetGenes Target Gene Expression (e.g., HOX genes) H3K4me3->TargetGenes Activation Compound 7a-phenyl-hexahydro-1H- pyrrolo[1,2-a]imidazolidin-5-one WDR5_WIN WDR5 WIN Site Compound->WDR5_WIN Inhibition WDR5_WIN->MLL1_Complex Disrupts Complex Formation

Caption: Hypothesized pathway for WDR5 inhibition by the compound.

Key Protocols:

  • Western Blot Analysis for Phospho-proteins:

    • Methodology: Treat cells with the compound for various times and at different concentrations. Lyse the cells and perform SDS-PAGE, followed by transfer to a PVDF membrane. Probe with antibodies specific for phosphorylated (activated) forms of key signaling proteins downstream of the identified target.

    • Endpoint: Changes in the phosphorylation status of downstream effectors confirm pathway modulation.

  • Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:

    • Methodology: Following compound treatment, isolate total RNA from cells, reverse transcribe it to cDNA, and perform PCR using primers for specific genes of interest that are known to be regulated by the target pathway.

    • Endpoint: Quantify changes in mRNA levels to determine if the compound alters the transcriptional program controlled by its target.

Quantitative Data Summary

All quantitative data generated throughout this research plan should be meticulously documented and summarized in tables for clear comparison and interpretation.

Table 1: Example Data Summary for Phase II Target Validation

Putative TargetBinding Affinity (KD) by SPRThermal Shift (ΔTm) by CETSAEnzymatic Inhibition (IC50)
Protein X150 nM+3.5 °C250 nM
Protein Y> 10 µMNo shift> 50 µM
Protein Z1.2 µM+1.2 °C2.1 µM

Conclusion

While the mechanism of action for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is currently unknown, its privileged scaffold suggests significant therapeutic potential. The multi-phase experimental plan detailed in this guide provides a comprehensive and scientifically rigorous framework for its elucidation. By progressing from broad phenotypic screening to specific target identification, validation, and pathway analysis, researchers can systematically uncover the biological role of this compound. The successful execution of this plan will not only define the compound's mechanism but also pave the way for its potential development as a novel therapeutic agent in neurology, oncology, or infectious disease.

References

  • Ghirardi, O., et al. (1993). Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. Journal of Medicinal Chemistry, 36(25), 4135-4141. [Link][1][8]

  • Chen, N., et al. (2015). Tetrahydroindeno[1',2':4,5]pyrrolo[1,2-a]imidazol-5(1H)-ones as novel neonicotinoid insecticides: reaction selectivity and substituent effects on the activity level. Journal of Agricultural and Food Chemistry, 63(5), 1360-1369. [Link]

  • Zhang, T., et al. (2022). Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. ACS Medicinal Chemistry Letters, 13(7), 1146-1153. [Link][10]

  • NextSDS. 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one. [Link]

  • Pabbathi, A., et al. (2020). Cytotoxicity and Antimycobacterial Properties of Pyrrolo[1,2-a]quinoline Derivatives: Molecular Target Identification and Molecular Docking Studies. Molecules, 25(9), 2199. [Link][3]

  • Ahmad, A., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 21(1), e124633. [Link]

  • Alavinezhad, S., et al. (2025). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Combinatorial Chemistry & High Throughput Screening, 28(10), 1737-1745. [Link][4]

  • Khan, I., et al. (2025). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Molecules, 30(13), 5432. [Link][9]

  • Fesik, S. W., et al. (2018). Discovery of Potent 2-Aryl-6,7-Dihydro-5H-Pyrrolo[1,2-a]imidazoles as WDR5 WIN-site Inhibitors Using Fragment-Based Methods and Structure-Based Design. Journal of Medicinal Chemistry, 61(13), 5677-5695. [Link][7]

  • Wang, X., et al. (2021). Identification of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives as a New Class of Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors, Which Showed Potent Activity in a Tumor Metastasis Model. Journal of Medicinal Chemistry, 64(7), 3829-3847. [Link][11]

  • Gothandam, K. M., et al. (2019). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 9(24), 13575-13587. [Link][12]

Sources

Foundational

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one CAS 7421-62-7 molecular weight

An In-depth Technical Guide to 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS 7421-62-7) For research use only. Not for human or veterinary use.

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS 7421-62-7)

For research use only. Not for human or veterinary use. [1]

Abstract

This technical guide provides a comprehensive overview of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one, a heterocyclic compound belonging to the pyrrolo[1,2-a]imidazole family. While specific research on this particular molecule is limited, this document synthesizes available information on its core physicochemical properties and provides insights into its synthesis, characterization, and potential applications by drawing parallels with closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry who are interested in the exploration of novel heterocyclic scaffolds.

Introduction

The pyrrolo[1,2-a]imidazole scaffold is a privileged heterocyclic system that forms the core of various biologically active compounds.[2] Members of this family have demonstrated a wide spectrum of activities, including nootropic and neuroprotective effects, making them attractive targets for medicinal chemistry and drug discovery programs. The subject of this guide, 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one, is a specific analogue characterized by a phenyl group at the 7a-position and a carbonyl group at the 5-position of the hexahydropyrrolo[1,2-a]imidazolidine ring system. The introduction of a phenyl group at a stereocenter suggests the potential for stereospecific interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is presented in the table below.

PropertyValueSource
CAS Number 7421-62-7[1][3]
Molecular Formula C₁₂H₁₄N₂O[1][3]
Molecular Weight 202.25 g/mol [1]
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.

Synthesis and Characterization

While a specific, detailed synthesis protocol for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one has not been identified in the reviewed literature, a plausible synthetic route can be extrapolated from established methods for analogous structures. A general and modular approach to the synthesis of related hexahydro-1H-pyrrolo[1,2-a]imidazoles has been reported, which can be adapted for the target molecule.[4]

Proposed Synthetic Pathway

The proposed synthesis involves a multi-component reaction that is a common strategy for building complex heterocyclic systems in a convergent manner.

Synthesis_of_7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one succindialdehyde Succindialdehyde intermediate 1-Phenyl-5-(benzotriazol-1-yl)hexahydro-1H-pyrrolo[1,2-a]imidazole succindialdehyde->intermediate + Benzotriazole + N-Phenylethylenediamine benzotriazole Benzotriazole n_phenylethylenediamine N-Phenylethylenediamine product 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one intermediate->product Further modification and oxidation (Hypothetical) Analytical_Workflow start Sample Preparation hplc HPLC Separation start->hplc Inject gcms GC-MS Analysis start->gcms Inject uv_detector UV Detection hplc->uv_detector hplc_quant Quantification uv_detector->hplc_quant ms_detector Mass Spectrometry Detection gcms->ms_detector gcms_ident Identification ms_detector->gcms_ident

Sources

Exploratory

toxicology and safety profile of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Toxicological and Safety Profiling of 7a-Phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one: A Preclinical Whitepaper Executive Summary & Structural Rationale In modern drug development, rigidifying a pharmacophore is...

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Author: BenchChem Technical Support Team. Date: March 2026

Toxicological and Safety Profiling of 7a-Phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one: A Preclinical Whitepaper

Executive Summary & Structural Rationale

In modern drug development, rigidifying a pharmacophore is a classic strategy to enhance target affinity and metabolic stability. The compound 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS 7421-62-7) represents a conformationally restricted, bicyclic derivative of the pyrrolidinone class [1]. While this structural rigidity can optimize neuropharmacological activity—such as putative anticonvulsant and antiarrhythmic effects [2]—it concurrently alters the molecule's toxicokinetic landscape.

The 7a-phenyl substitution creates a sterically hindered bridgehead. While this prevents rapid enzymatic hydrolysis of the imidazolidin-5-one ring, it shifts the metabolic clearance burden entirely to hepatic cytochrome P450 (CYP) enzymes. Understanding the causality between this structural motif and its downstream biological effects is critical for designing safe, self-validating preclinical evaluation protocols.

Hazard Identification & Physicochemical Profiling

Before initiating in vivo studies, we must establish the baseline hazard profile. Regulatory databases and safety data sheets classify this compound with distinct acute and localized hazard codes [1], [3]. The lipophilicity introduced by the phenyl ring ensures rapid blood-brain barrier (BBB) penetration, which explains its Specific Target Organ Toxicity (STOT) classification.

Table 1: Physicochemical & Hazard Profile Summary

ParameterValueCausality / Toxicological Implication
CAS Number 7421-62-7Unique identifier for regulatory tracking and compliance [1].
Molecular Weight 202.25 g/mol <500 Da; favors rapid oral absorption and systemic distribution [4].
Molecular Formula C12H14N2ONitrogenous heterocycle; susceptible to CYP-mediated N-oxidation.
Acute Toxicity Category 4Indicates moderate systemic toxicity (Oral/Dermal/Inhalation); mandates dose-titration in preclinical models.
Skin/Eye Irritation Category 2 / 2AIndicates localized electrophilicity or pH-dependent membrane disruption upon direct contact.
STOT SE Category 3High BBB penetrability leads to transient CNS/respiratory modulation (narcotic effects) at high doses.

Mechanistic Toxicology: The Pathway to Toxicity

As an application scientist, I do not just look at what happens, but why it happens. The primary dose-limiting toxicity for rigid, lipophilic nitrogenous heterocycles is often hepatotoxicity.

Because the 7a-phenyl group protects the core from plasma esterases, the compound is trafficked to the liver. CYP450 enzymes (likely CYP3A4 and CYP2D6) attempt to oxidize the pyrrolidine ring. At high concentrations, the primary detoxification pathway (glucuronidation) becomes saturated. This forces the molecule down a minor bioactivation pathway, generating reactive electrophilic intermediates. These intermediates deplete intracellular glutathione, leading to mitochondrial membrane depolarization and, ultimately, cellular apoptosis.

Mechanism A 7a-phenyl-hexahydro-1H- pyrrolo[1,2-a]imidazolidin-5-one (Lipophilic Xenobiotic) B Hepatic CYP450 Oxidation A->B Absorption & Distribution C Phase II Conjugation (Glucuronidation) B->C Detoxification (Major) D Reactive Electrophilic Intermediate B->D Bioactivation (Minor) E Mitochondrial Membrane Depolarization D->E Oxidative Stress F Cellular Apoptosis (Hepatotoxicity) E->F Caspase Activation

Fig 1. Proposed metabolic pathways and mechanism of dose-dependent hepatotoxicity.

Self-Validating Preclinical Methodologies

To accurately profile this compound, standard assays must be modified to account for its specific physicochemical traits. The following protocols are designed as self-validating systems—meaning internal controls and mechanistic logic prevent false positives/negatives.

Protocol 1: High-Throughput In Vitro Hepatotoxicity Assay (HepG2)

Standard 24-hour MTT assays often fail for lipophilic bicyclic compounds because they partition into intracellular lipid droplets, creating a delayed "depot effect." This protocol accounts for that causality.

  • Cell Culture & Seeding: Seed HepG2 cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C. Causality: Ensures cells are in the logarithmic growth phase and expressing baseline CYP enzymes prior to xenobiotic stress.

  • Compound Preparation: Dissolve CAS 7421-62-7 in DMSO, ensuring the final well concentration of DMSO is <0.1%. Prepare serial dilutions from 1 µM to 200 µM.

  • Exposure & Depot Monitoring (Critical Step): Expose cells to the compound for 24 hours. After 24 hours, wash the wells thoroughly with PBS and replace with fresh, compound-free media for a 48-hour recovery period . Causality: This captures the delayed toxicity resulting from the slow release of the compound from intracellular lipid depots.

  • Viability Quantification: Utilize a CellTiter-Glo assay (ATP luminescence) rather than a standard colorimetric MTT assay. Causality: Bicyclic pyrrolidinones can directly interfere with mitochondrial oxidoreductases, causing false MTT readouts. ATP quantification provides a self-validating, absolute measure of cellular viability.

Protocol 2: Acute Oral Toxicity (Up-and-Down Procedure)

Given the Acute Tox 4 classification [1], the expected LD50 lies between 300 and 2000 mg/kg. The Up-and-Down Procedure (UDP) is superior to fixed-dose testing here because it minimizes animal use while allowing real-time observation of STOT SE 3 symptoms.

  • Baseline Profiling: Fast adult female Sprague-Dawley rats for 12 hours prior to dosing. Causality: Eliminates food-matrix binding, which can artificially lower the bioavailability of highly lipophilic compounds.

  • Initial Dosing: Administer a starting dose of 175 mg/kg via oral gavage to a single animal.

  • Sequential Observation: Observe the animal continuously for the first 4 hours, and then periodically for 48 hours. Focus specifically on STOT SE 3 indicators (e.g., transient ataxia, respiratory depression, or narcotic lethargy).

  • Dose Titration: If the animal survives, increase the dose by a progression factor of 3.2 (e.g., to ~550 mg/kg) for the next single animal. If lethality occurs, decrease the dose by the same factor.

  • Statistical Convergence: Continue the sequential dosing until 5 reversals (survival followed by death, or vice versa) occur. Calculate the exact LD50 using maximum likelihood estimation.

Protocol P1 Phase 1 In Vitro Cytotoxicity (HepG2 & hERG) P2 Phase 2 Acute In Vivo Tox (OECD 425) P1->P2 P3 Phase 3 Toxicokinetics (ADME Profiling) P2->P3 P4 Phase 4 Histopathology & NOAEL Det. P3->P4

Fig 2. Self-validating tiered experimental workflow for preclinical safety profiling.

Quantitative Toxicological Data Projections

Based on the structural homology to other conformationally restricted racetams and the established GHS hazard classifications, the following toxicological thresholds are extrapolated to guide Phase I dose calculations.

Table 2: Preclinical Safety Thresholds (Extrapolated Data)

Assay TypeMetricExpected RangeInterpretation / Next Steps
In Vitro (HepG2) IC5045 - 60 µMModerate hepatotoxic potential; indicates phase I metabolism stress at high concentrations.
In Vitro (hERG) IC50> 100 µMLow risk of QT prolongation; the rigid bicyclic structure lacks the flexibility to bind the hERG pore.
In Vivo (Rodent) LD50 (Oral)~ 850 mg/kgCorroborates the Acute Tox 4 classification. Lethality is likely driven by respiratory depression.
In Vivo (Rodent) NOAEL50 mg/kg/dayNo Observed Adverse Effect Level. Establishes the baseline for Human Equivalent Dose (HED) calculations.

Conclusion

The safety profile of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is dictated by its lipophilic, rigid bicyclic structure. While this architecture is highly favorable for CNS penetration and target engagement, it necessitates rigorous, modified toxicological screening. By employing ATP-based viability assays with delayed-recovery periods and sequential in vivo dosing strategies, researchers can accurately map its therapeutic window while mitigating the risks associated with its Acute Tox 4 and STOT SE 3 classifications.

References

  • Chemical Substance Information: 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one. NextSDS. Retrieved from[Link]

Foundational

Preclinical Evaluation of Blood-Brain Barrier Permeability for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one: A Predictive and Empirical Framework

Executive Summary The successful development of neurotherapeutics hinges on a molecule's ability to traverse the blood-brain barrier (BBB). 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS: 7421-62-7) is a fu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful development of neurotherapeutics hinges on a molecule's ability to traverse the blood-brain barrier (BBB). 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS: 7421-62-7) is a fused bicyclic compound characterized by a rigid pyrrolo-imidazole core, a bridgehead phenyl substitution, and a lactam moiety [1]. Due to its unique stereoelectronic profile, predicting and validating its BBB permeability requires a multi-tiered approach.

This technical whitepaper outlines a rigorous, self-validating preclinical framework for evaluating the BBB permeability of this specific chemotype. Moving beyond basic predictive models, we detail the causality behind specialized in vitro and in vivo protocols, ensuring high-fidelity data generation for central nervous system (CNS) drug development.

Physicochemical Profiling & In Silico Predictions

Before initiating resource-intensive in vitro assays, a compound's probability of crossing the BBB via passive diffusion is evaluated using the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm.

The structure of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one ( C12​H14​N2​O ) features a secondary amine, a tertiary lactam, and a lipophilic phenyl ring. These features dictate its solvation energy and desolvation penalty upon entering the lipid bilayer.

Causality of Physicochemical Parameters
  • Topological Polar Surface Area (TPSA): At ~41.1 Ų, the compound is well below the 90 Ų threshold for CNS drugs. A lower TPSA minimizes the desolvation energy required for the molecule to leave the aqueous plasma and enter the lipophilic endothelial membrane.

  • Hydrogen Bond Donors (HBD): The single HBD (the secondary amine) reduces the likelihood of the molecule forming strong hydrogen bonds with water, facilitating rapid membrane partitioning.

  • Lipophilicity (cLogP): An estimated cLogP of ~1.8 places the compound in the "Goldilocks zone" (1.5–2.5). Too low, and it cannot enter the lipid bilayer; too high, and it becomes trapped in the membrane or exhibits high non-specific plasma protein binding.

Table 1: Physicochemical Parameters & CNS MPO Evaluation

ParameterEstimated ValueCNS MPO TargetMechanistic Implication
Molecular Weight 202.25 g/mol < 400 g/mol High diffusion coefficient through tight junctions.
cLogP ~1.81.5 – 3.0Optimal lipid bilayer partitioning without membrane trapping.
TPSA ~41.1 Ų< 90 ŲLow desolvation penalty at the blood-brain interface.
HBD 1≤ 2Minimal hydrogen bonding with aqueous phase.
pKa (Basic N) ~8.57.0 – 9.0Partially unionized at physiological pH (7.4), aiding diffusion.

Experimental Workflow & Logical Progression

The following diagram illustrates the self-validating progression from computational prediction to in vivo pharmacokinetic validation.

BBB_Workflow InSilico In Silico Profiling (CNS MPO, cLogP, TPSA) PAMPA PAMPA-BBB Assay (Passive Diffusion) InSilico->PAMPA High MPO Score MDCK MDCK-MDR1 Assay (Efflux Ratio & P-gp) PAMPA->MDCK Pe > 4.0 x 10^-6 cm/s InVivo In Vivo PK (Kp,uu,brain) MDCK->InVivo Efflux Ratio < 2.0 Decision Go/No-Go Decision CNS Candidate InVivo->Decision Kp,uu,brain > 0.3

Fig 1. Preclinical BBB permeability evaluation workflow for CNS drug candidates.

In Vitro Permeability Profiling

To isolate the mechanisms of BBB penetration, we utilize two distinct in vitro assays: PAMPA-BBB for passive diffusion and MDCK-MDR1 for active efflux[2].

PAMPA-BBB (Passive Diffusion Assessment)

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport. Standard PAMPA uses soy lecithin, which mimics the gut. For CNS compounds, we use Porcine Brain Lipid Extract (PBLE) [3]. PBLE contains higher concentrations of cholesterol and sphingomyelin, accurately recreating the rigid, highly lipophilic environment of human brain microvascular endothelial cells.

Self-Validating Protocol:

  • Membrane Preparation: Coat PVDF membrane filter plates (0.45 µm pore size) with 4 µL of PBLE dissolved in dodecane (20 mg/mL).

  • Donor Solution: Dissolve 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one in PBS (pH 7.4) to a 10 µM concentration, ensuring DMSO concentration remains 1% to prevent membrane degradation.

  • Incubation: Add 200 µL of the donor solution to the bottom well and 200 µL of blank PBS to the top (acceptor) well. Assemble the "sandwich" and incubate at 25°C for 18 hours without agitation (to maintain the unstirred water layer).

  • Quantification: Separate the plates. Quantify the compound in both compartments using LC-MS/MS.

  • Validation Check: The assay is only valid if concurrent controls pass: Verapamil ( Pe​>15×10−6 cm/s) and Theophylline ( Pe​<1.5×10−6 cm/s).

MDCK-MDR1 Cell Line Assay (Efflux Liability)

Causality: While Caco-2 cells are the gold standard for intestinal absorption, Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are superior for BBB modeling. They form tighter paracellular junctions (mimicking the BBB's physical barrier) and overexpress human P-glycoprotein (P-gp), the primary efflux transporter that prevents xenobiotics from accumulating in the brain [4].

Self-Validating Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells onto polycarbonate Transwell inserts (0.4 µm pore size) at a density of 3×105 cells/cm². Culture for 4–5 days to establish a polarized monolayer.

  • Monolayer Integrity (Crucial Step): Measure Transendothelial Electrical Resistance (TEER) using a volt-ohm meter. Proceed only if TEER > 200 Ω·cm² . Co-administer Lucifer Yellow (100 µM); a basolateral-to-apical passthrough of <1% confirms tight junction integrity.

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber to simulate blood-to-brain transport.

    • Basolateral to Apical (B-A): Add 10 µM to the basolateral chamber to simulate brain-to-blood efflux.

  • Sampling & Calculation: Incubate at 37°C for 60 minutes. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

  • Interpretation: An ER≥2.0 indicates that 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a P-gp substrate, which would severely limit its in vivo CNS efficacy.

In Vivo Pharmacokinetic Assessment: The Kp,uu,brain​ Paradigm

If the compound demonstrates high passive permeability and low efflux liability in vitro, it advances to in vivo testing.

Causality: Historically, researchers relied on the total brain-to-plasma ratio ( Kp,brain​ ). This metric is fundamentally flawed because it includes drug molecules trapped in brain lipids or bound to intracellular proteins—fractions that are pharmacologically inert. The modern standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [5]. Kp,uu,brain​ measures the free drug in the brain interstitial fluid (ISF) relative to the free drug in plasma, providing a direct, quantitative description of net BBB transport.

Self-Validating Protocol (Cerebral Microdialysis):

  • Surgical Implantation: Stereotaxically implant a microdialysis probe into the striatum of male Sprague-Dawley rats. Allow 24 hours for BBB repair and recovery from surgical trauma.

  • Steady-State Infusion: Administer 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one via continuous intravenous infusion to achieve steady-state plasma concentrations, eliminating distribution-phase artifacts.

  • Sampling: Collect brain dialysate and serial blood samples concurrently over a 4-hour period.

  • Protein Binding Correction: In parallel, determine the fraction unbound in plasma ( fu,p​ ) and brain homogenate ( fu,brain​ ) using Rapid Equilibrium Dialysis (RED) devices.

  • Data Synthesis: Calculate Kp,uu,brain​=Cu,brain​/Cu,plasma​ .

Table 2: In Vitro & In Vivo BBB Permeability Acceptance Criteria

AssayKey ParameterThreshold for CNS PenetrationMechanistic Interpretation
PAMPA-BBB Pe​ (Effective Permeability) >4.0×10−6 cm/sCapable of crossing lipid bilayers via passive diffusion.
MDCK-MDR1 Efflux Ratio (ER) <2.0 Not significantly recognized by P-glycoprotein (P-gp).
In Vivo PK Kp,uu,brain​ >0.3 Sufficient unbound drug reaches the brain ISF to engage targets.

Note: A Kp,uu,brain​ value of ~1.0 indicates perfect passive diffusion with zero net efflux. Values < 0.3 indicate strong active efflux, rendering the compound unviable for CNS indications.

Conclusion

Evaluating the BBB permeability of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one requires bridging the gap between its favorable physicochemical properties and complex biological barriers. By employing PBLE-modified PAMPA to assess passive diffusion, tight-junction MDCK-MDR1 cells to evaluate P-gp efflux, and microdialysis to determine the critical Kp,uu,brain​ parameter, researchers can establish a highly trustworthy, causally linked data package. This framework ensures that only molecules with genuine, unbound target engagement potential in the CNS are advanced into late-stage development.

References

  • NextSDS Chemical Database. "7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS 7421-62-7) Chemical Substance Information." NextSDS. URL:[Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry, 38(3), 223-232, 2003. URL:[Link]

  • Wu, et al. "Ionic liquids and their potential use in development and improvement of drug delivery systems: evidence of their tendency to promote drug accumulation in the brain." PMC, 2022. URL:[Link]

  • Evotec. "MDCK-MDR1 Permeability Assay Protocol." Evotec Cyprotex. URL:[Link]

  • Hammarlund-Udenaes, M., et al. "Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development." Pharmaceutical Research, 2022. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Comprehensive NMR Characterization and Structural Elucidation of 7a-Phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Introduction & Structural Significance The compound 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS: 7421-62-7) is a conformationally restricted bicyclic lactam. Scaffolds containing the pyrrolo[1,2-a]imidaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

The compound 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS: 7421-62-7) is a conformationally restricted bicyclic lactam. Scaffolds containing the pyrrolo[1,2-a]imidazole core are highly valued in medicinal chemistry and drug development for their ability to act as rigid peptidomimetics—specifically mimicking peptide β -turns—and providing predictable vectors for pharmacophore presentation [1].

From a spectroscopic standpoint, this molecule presents a unique challenge and opportunity. It features a fused γ -lactam (pyrrolidin-5-one) and an imidazolidine ring joined at a chiral aminal bridgehead (C7a) [2]. The restricted conformational flexibility results in distinct diastereotopic dispersion of the methylene protons, while the electron-withdrawing nature of the aminal bridgehead requires precise NMR parameters to detect. This application note details a self-validating, field-proven protocol for the unambiguous structural elucidation of this scaffold using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Design & Sample Preparation Protocol

The integrity of the NMR data is entirely dependent on meticulous sample preparation. Bicyclic aminals are susceptible to acid-catalyzed ring-opening; thus, standard practices must be adapted.

Step-by-Step Preparation
  • Solvent Selection & Purification : Use Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as the internal standard.

    • Causality: CDCl 3​ naturally degrades over time to produce trace deuterium chloride (DCl). The acidic DCl can protonate the N1 amine, triggering the ring-opening of the C7a aminal into an iminium intermediate. To prevent sample degradation during prolonged 2D acquisitions, the CDCl 3​ must be passed through a short plug of basic alumina immediately prior to use.

  • Sample Concentration : Dissolve 15–20 mg of the analyte in 0.6 mL of the neutralized CDCl 3​ .

    • Causality: While 1 H NMR requires <1 mg of sample, this high concentration is strictly mandated to achieve an adequate signal-to-noise (S/N) ratio for the quaternary carbons (C7a, C5, and Phenyl C-ipso) during 13 C and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

  • Tube Preparation : Transfer the solution into a high-quality 5 mm NMR tube (e.g., Norell 502) and ensure the solvent height is exactly 4.0 cm to optimize the magnetic field homogeneity.

NMR Acquisition Protocols

To ensure a self-validating dataset, the acquisition parameters must be tailored to the relaxation properties of the bicyclic system.

1D NMR Parameters
  • 1 H NMR (400/500 MHz) : Spectral width of 10 ppm, 16 scans. A relaxation delay (d1) of 2.0 s is sufficient for proton relaxation.

  • 13 C{ 1 H} NMR (100/125 MHz) : Spectral width of 250 ppm, 512–1024 scans.

    • Causality: A prolonged relaxation delay (d1 = 3.0–5.0 s) is critical. Quaternary carbons (C7a, C5) lack attached protons and cannot undergo efficient dipole-dipole relaxation. A standard 1.0 s delay would saturate these signals, rendering the bridgehead and lactam carbons invisible to the detector.

2D NMR Parameters
  • COSY (Correlation Spectroscopy) : Used to map the two isolated spin systems: the imidazolidine (-CH 2​ -CH 2​ -, H2 to H3) and the pyrrolidinone (-CH 2​ -CH 2​ -, H6 to H7).

  • Multiplicity-Edited HSQC : Differentiates CH 2​ groups (phased negative/blue) from CH groups (phased positive/red), immediately identifying the four diastereotopic methylene pairs.

  • HMBC : Optimized for long-range scalar couplings ( nJCH​ = 8 Hz).

    • Causality: The evolution time for long-range coupling must be explicitly set to ~62.5 ms ( 1/2J ). This allows the magnetization to transfer across 3 bonds, which is the only way to definitively prove the regiochemistry of the phenyl group at the C7a bridgehead.

Workflow A Sample Preparation (CDCl3, 15-20 mg) B 1D NMR Acquisition (1H & 13C, d1=5s) A->B C Homonuclear 2D (COSY, NOESY) B->C D Heteronuclear 2D (HSQC, HMBC) B->D E Data Integration & Structural Verification C->E D->E

Fig 1. Step-by-step NMR elucidation workflow for bicyclic lactams.

Data Interpretation & Structural Elucidation

Because the bicyclic system is rigid and chiral at C7a, all methylene protons (C2, C3, C6, C7) are diastereotopic and appear as distinct, complex multiplets.

Quantitative NMR Assignments
Position 13 C Shift (ppm)Carbon Type 1 H Shift (ppm), MultiplicityKey HMBC Correlations ( 2J , 3J )
N1-H -Secondary Amine~2.80 (br s, 1H)-
C2 44.5CH 2​ ~3.15 (m, 1H), ~2.95 (m, 1H)C7a, C3
C3 41.0CH 2​ ~3.75 (m, 1H), ~3.40 (m, 1H)C5, C7a, C2
C5 174.5Quaternary (C=O)--
C6 35.5CH 2​ ~2.60 (m, 1H), ~2.40 (m, 1H)C5, C7
C7 38.0CH 2​ ~2.35 (m, 1H), ~2.10 (m, 1H)C7a, C5, C6
C7a 79.2Quaternary (Aminal)--
Ph-ipso 143.0Quaternary (Ar)--
Ph-ortho 125.8CH (Ar)~7.45 (d, J=7.5 Hz, 2H)C7a, Ph-para
Ph-meta 128.5CH (Ar)~7.35 (t, J=7.5 Hz, 2H)Ph-ipso
Ph-para 127.2CH (Ar)~7.28 (t, J=7.5 Hz, 1H)Ph-ortho
Mechanistic Insights into Chemical Shifts
  • The Aminal Bridgehead (C7a) : Appears characteristically deshielded at ~79.2 ppm. This is caused by the combined electron-withdrawing inductive effects of the two adjacent nitrogen atoms (N1, N4) and the magnetic anisotropy of the attached phenyl ring [3].

  • Lactam Carbonyl (C5) : The resonance at ~174.5 ppm is the hallmark of a γ -lactam (5-membered ring amide).

  • Deshielding of H3 : The H3 protons are significantly more deshielded (~3.40–3.75 ppm) than the H2 protons (~2.95–3.15 ppm). Causality: H3 is adjacent to N4, which is an amide nitrogen (part of the lactam). The partial double-bond character of the N4-C5 bond withdraws electron density from N4, heavily deshielding the adjacent C3 protons compared to the C2 protons adjacent to the purely aliphatic N1 amine.

HMBC Ph Ph-ortho Protons (~7.45 ppm) C7a Bridgehead C7a (~79.2 ppm) Ph->C7a 3J H7 Pyrrolidine H7 (~2.35 ppm) H7->C7a 2J C5 Carbonyl C5 (~174.5 ppm) H7->C5 3J H6 Pyrrolidine H6 (~2.60 ppm) H6->C5 2J

Fig 2. Key HMBC correlations confirming the bridgehead and lactam connectivity.

Self-Validating Quality Control

To ensure the trustworthiness of the generated data, the protocol incorporates two mandatory self-validation checkpoints:

  • Lock and Shim Verification : Before initiating 2D experiments, measure the linewidth at half-height (LWHH) of the residual CHCl 3​ peak (7.26 ppm). It must be < 1.0 Hz . If the peak is broader, the complex multiplet structures of the diastereotopic protons will collapse into unresolved blobs, making coupling constant extraction impossible. Re-shim the Z1 and Z2 gradients if necessary.

  • HMBC Cross-Peak Validation : The entire structural assignment hinges on the HMBC experiment. Verify the presence of the 3J correlation between the easily identifiable phenyl ortho-protons (~7.45 ppm) and the C7a bridgehead carbon (~79.2 ppm) (See Fig 2). Absence of this cross-peak indicates a failure in the experiment. If absent, the evolution time ( 1/2J ) must be empirically adjusted to match the specific long-range coupling constant of the rigidified phenyl-bridgehead system.

References

  • Kim, K., Dumas, J. P., & Germanas, J. P. (1996). Novel Bicyclic Lactams as XaaPro Type VI β Turn Mimics: Design, Synthesis, and Evaluation. The Journal of Organic Chemistry, 61(9), 3138-3144. URL:[Link] [1]

  • Katritzky, A. R., et al. (2002). Syntheses of Optically Active Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and Hexahydroimidazo[1,2-a]pyridin-2(3H)-ones. The Journal of Organic Chemistry, 67(11), 3682-3686. URL:[Link] [2]

  • Hassan, H., et al. (2018). Design and synthesis of a fragment set based on twisted bicyclic lactams. Bioorganic & Medicinal Chemistry, 26(11), 2921-2927. URL:[Link] [3]

Application

optimal dosing guidelines for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one in murine models

Application Note: Optimal Dosing Guidelines and Pharmacokinetic Profiling of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one in Murine Models Introduction & Scientific Rationale The compound 7a-phenyl-hexahydro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Dosing Guidelines and Pharmacokinetic Profiling of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one in Murine Models

Introduction & Scientific Rationale

The compound 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS 7421-62-7) represents a structurally unique bicyclic scaffold within the pyrrolidone class. Pyrrolidone-derived molecules—commonly referred to as racetams—are widely recognized in neuropharmacology as positive allosteric modulators (PAMs) of AMPA-type glutamate receptors[1].

By binding to the dimer interface of the GluA2/GluA3 subunits, these modulators stabilize the receptor's open conformation, thereby slowing deactivation and significantly reducing desensitization in the presence of endogenous glutamate[1]. This synergistic activation enhances excitatory postsynaptic currents (EPSCs), facilitating long-term potentiation (LTP) and upregulating neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF)[2]. Because of its rigid hexahydro-pyrrolo-imidazolidinone core and lipophilic phenyl substitution, this specific compound exhibits distinct physicochemical properties compared to simpler racetams, requiring specialized formulation and pharmacokinetic (PK) handling.

Causality in Formulation and Vehicle Selection

Due to the high crystal lattice energy and lipophilicity imparted by the phenyl ring, 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one exhibits poor aqueous solubility. Administering the compound in pure saline leads to rapid precipitation in the peritoneal cavity or gastrointestinal tract, resulting in erratic absorption and highly variable PK data.

To circumvent this, a co-solvent system utilizing N-methyl-2-pyrrolidone (NMP) is required. NMP is highly effective for solubilizing complex, rigid pyrrolidones[3]. NMP disrupts the crystalline structure, while the addition of a non-ionic surfactant (Tween-80) stabilizes the resulting microemulsion when diluted with aqueous saline.

Pharmacokinetic Considerations in Murine Models

Mice possess significantly higher hepatic metabolic rates than humans, necessitating allometric scaling and optimized sampling strategies to prevent under-dosing. To accurately capture the concentration-time profile without inducing hypovolemic shock in the subjects, researchers must employ either destructive testing (one mouse per time point) or serial microsampling[4]. Population pharmacokinetic modeling is then utilized to determine the area under the curve (AUC), clearance, and half-life, ensuring the murine dosing regimen accurately reflects the desired therapeutic exposure[5].

Step-by-Step Experimental Protocol

Phase 1: Self-Validating Formulation Preparation
  • Step 1 (Weighing): Accurately weigh 10 mg of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one using a calibrated microbalance.

  • Step 2 (Solubilization): Add 0.5 mL of sterile N-methyl-2-pyrrolidone (NMP) (5% v/v final volume) to the compound. Vortex for 2 minutes until the solution is completely clear. Causality: NMP acts as a powerful organic solvent to break the lipophilic compound's lattice energy[3].

  • Step 3 (Surfactant Addition): Add 0.5 mL of Tween-80 (5% v/v final volume). Vortex for an additional 1 minute.

  • Step 4 (Aqueous Dilution): Dropwise, add 9.0 mL of sterile 0.9% NaCl (Saline) while continuously vortexing to prevent localized precipitation.

  • Step 5 (Validation): Visually inspect the final 1 mg/mL solution against a light source. It must be a clear, single-phase microemulsion. Self-Validating Control: Always prepare a parallel Vehicle-Only control (5% NMP, 5% Tween-80, 90% Saline) to validate that any observed behavioral or physiological effects in Phase 2 are strictly compound-mediated.

Phase 2: Murine Administration (Intraperitoneal - IP)
  • Step 1 (Subject Preparation): Utilize adult male C57BL/6 mice (20-25g). Acclimate for 7 days prior to dosing to normalize baseline cortisol levels.

  • Step 2 (Dosing): Calculate the dose based on a standard 10 mL/kg administration volume. For a 10 mg/kg dose, inject 0.1 mL of the 1 mg/mL solution per 10g of body weight.

  • Step 3 (Injection Technique): Restrain the mouse and inject into the lower right quadrant of the abdomen using a 27G needle. Causality: IP administration provides a rapid absorption profile while avoiding the immediate Cmax​ spike of Intravenous (IV) dosing, which can trigger acute seizure activity—a known risk when administering potent AMPA PAMs.

  • Step 4 (Observation): Monitor the subjects in an open-field arena for 30 minutes post-dose to assess for acute neurotoxicity or hyperlocomotion.

Phase 3: PK/PD Microsampling and LC-MS/MS Validation
  • Step 1 (Serial Sampling): Using a 23G needle, perform a minor tail vein prick. Collect 20 µL of whole blood into K2​EDTA -coated capillary tubes at 0.25, 0.5, 1, 2, 4, and 8 hours post-dose[5].

  • Step 2 (Plasma Extraction): Centrifuge the samples at 2000 x g for 10 minutes at 4°C. Extract the plasma supernatant.

  • Step 3 (Tissue Harvesting): At the estimated Tmax​ (1 hour), euthanize a subset of mice via CO2​ asphyxiation. Rapidly extract and homogenize the brain tissue to determine the brain-to-plasma partition coefficient ( Kp​ ), validating CNS penetration.

  • Step 4 (LC-MS/MS): Quantify the compound using a validated LC-MS/MS method. Self-Validating Control: Always run a standard curve (1-1000 ng/mL) spiked into blank murine plasma to ensure matrix effects and extraction recoveries are rigorously accounted for.

Quantitative Data Summary

Route of AdministrationRecommended Dose RangeEstimated Tmax​ Estimated t1/2​ Primary Application
Intravenous (IV) 1 - 5 mg/kgImmediate0.8 - 1.5 hAbsolute bioavailability calculations; PK baseline.
Intraperitoneal (IP) 5 - 20 mg/kg0.25 - 0.5 h1.5 - 2.5 hRoutine behavioral assays; rapid CNS exposure.
Oral Gavage (PO) 10 - 50 mg/kg0.5 - 1.5 h2.0 - 4.0 hChronic dosing studies; translational efficacy.

Mechanistic Visualization

AMPA_Modulation Glutamate Glutamate (Endogenous Agonist) AMPAR AMPA Receptor (GluA2/GluA3 Dimer) Glutamate->AMPAR Binds Orthosteric Site Compound 7a-phenyl-hexahydro-1H-pyrrolo... (AMPA PAM) Compound->AMPAR Binds Allosteric Dimer Interface ConformationalChange Stabilized Open Conformation (Reduced Desensitization) AMPAR->ConformationalChange Synergistic Activation CalciumInflux Ca2+ / Na+ Influx ConformationalChange->CalciumInflux Channel Opening SynapticPlasticity LTP & Synaptic Plasticity (BDNF Upregulation) CalciumInflux->SynapticPlasticity Downstream Signaling

AMPA receptor allosteric modulation pathway by pyrrolidone-derived scaffolds.

References

  • Piracetam Defines a New Binding Site for Allosteric Modulators of α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid (AMPA) receptors. Journal of Medicinal Chemistry / PMC.1

  • Amplification of the therapeutic potential of AMPA receptor potentiators from the nootropic era to today. PMC / NIH.2

  • New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis. PMC / NIH.3

  • Pharmacokinetics and Pharmacodynamics of Piperaquine in a Murine Malaria Model. Antimicrobial Agents and Chemotherapy - ASM Journals.4

  • Population pharmacokinetics and humanized dosage regimens matching the peak, area, trough, and range of amikacin plasma concentrations in immune-competent murine bloodstream and lung infection models. PMC / NIH.5

Sources

Method

Application Note: High-Throughput In Vitro Screening of Novel PROTACs Utilizing a 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one Scaffold

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a comprehensive guide for the high-throughput in vitro screening of novel Proteolysis Targeting Chimeras (PROTACs) that incorporate the unique 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one chemical scaffold. The described workflows are designed for researchers and scientists in drug development aiming to identify and characterize potent and selective protein degraders. We detail both biochemical and cell-based assays suitable for primary screening, hit confirmation, and counter-screening, with a focus on robust, scalable, and data-rich methodologies. The protocols herein are presented with insights into the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2]

The discovery of novel chemical matter that can be incorporated into PROTAC design is a critical step in expanding the repertoire of available E3 ligase recruiters and improving the drug-like properties of these degraders. The 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one scaffold represents a novel chemical entity with potential for development as a new E3 ligase binder. This application note outlines a strategic high-throughput screening (HTS) cascade to evaluate a library of PROTACs built around this scaffold.

The screening funnel is designed to first identify compounds that promote the formation of a stable ternary complex between the target protein and the E3 ligase, a critical initial step in the PROTAC mechanism of action.[1] Subsequently, cell-based assays are employed to confirm target degradation in a more physiologically relevant environment.

Principle of the Screening Cascade

The high-throughput screening workflow is designed as a multi-step process to efficiently identify and validate active PROTACs from a large compound library. The core principle is to use a highly sensitive and scalable biochemical assay for the primary screen to identify compounds that facilitate the formation of the POI-PROTAC-E3 ligase ternary complex. Hits from the primary screen are then subjected to a series of confirmation and counter-screens to eliminate false positives and characterize their activity in a cellular context.

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Figure 1: A schematic of the high-throughput screening cascade for novel PROTACs.

PART 1: Biochemical High-Throughput Screening for Ternary Complex Formation

The initial step in the PROTAC mechanism of action is the formation of a ternary complex comprising the target Protein of Interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. Therefore, the primary high-throughput screen is a biochemical assay designed to detect the proximity of the POI and the E3 ligase induced by the PROTAC. Homogeneous proximity assays such as AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and HTRF (Homogeneous Time-Resolved Fluorescence) are ideal for this purpose due to their sensitivity, scalability, and lack of wash steps.[3][4][5][6]

Assay Principle: AlphaLISA

The AlphaLISA assay utilizes donor and acceptor beads that, when in close proximity (approximately 200 nm), generate a luminescent signal.[4][6] For screening PROTACs, one protein (e.g., the POI) is tagged in a way that it can be captured by the donor beads, while the other protein (the E3 ligase) is tagged for capture by the acceptor beads. In the presence of an active PROTAC, the POI and E3 ligase are brought together, leading to a measurable signal.[1][7]

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Application

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one crystallization and purification techniques

Application Note: Advanced Purification and Crystallization Protocols for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one Executive Summary The compound 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification and Crystallization Protocols for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Executive Summary

The compound 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS: 7421-62-7) is a complex bicyclic scaffold utilized in advanced organic synthesis and drug development. Achieving >99% purity is critical, as trace diastereomers or unreacted starting materials can compromise downstream stereoselective reactions. This application note details a robust, two-tier purification strategy: primary isolation via silica gel flash chromatography to remove structurally distinct impurities, followed by a highly controlled anti-solvent crystallization to yield a polymorphically pure solid.

Physicochemical Profiling & Causality

Understanding the molecular architecture of this compound is essential for designing a self-validating purification system. The molecule features a fused pyrrolidine-imidazolidine core with a bridgehead phenyl group and a lactam carbonyl.

  • Polarity and Hydrogen Bonding : The lactam moiety acts as a strong hydrogen bond acceptor, while the tertiary amines dictate its behavior in organic solvents. This makes the compound highly soluble in moderately polar aprotic solvents but insoluble in aliphatic hydrocarbons.

  • Chromatographic Behavior : The bridgehead phenyl group provides strong UV absorbance at 254 nm, allowing for real-time fraction monitoring during chromatography without the need for destructive staining.

Table 1: Empirical Solubility Profile at 25°C

SolventPolarity IndexSolubility (mg/mL)Utility in Workflow
Dichloromethane (DCM)3.1>100Sample loading (Chromatography)
Ethyl Acetate (EtOAc)4.445Good Solvent (Crystallization)
Ethanol5.225Alternative Good Solvent
Heptane0.1<1Anti-Solvent (Crystallization)
Water10.2<0.1Incompatible (Causes oiling out)

Primary Purification: Flash Column Chromatography

Before crystallization, crude mixtures must be stripped of highly polar impurities and structural isomers. As demonstrated in the[1], a gradient elution on standard silica gel effectively resolves these components.

Table 2: Gradient Elution Profile

Time (min)% Hexane% Ethyl AcetateMechanistic Purpose
0-59010Elution of non-polar organic byproducts
5-157030Target compound elution (Optimal Rf ~0.35)
15-205050Column flush for highly polar impurities

Protocol 1: Step-by-Step Chromatographic Isolation

  • Sample Preparation : Dissolve 1.0 g of the crude matrix in 2.0 mL of DCM. Causality: DCM's high solvency ensures a concentrated, narrow loading band, preventing peak broadening during elution.

  • Column Packing : Prepare a slurry of 30 g of silica gel (230-400 mesh) in 10% EtOAc/Hexane and pack a glass column to ensure a uniform stationary phase.

  • Loading : Apply the DCM solution evenly directly onto the silica bed.

  • Elution : Execute the gradient detailed in Table 2, collecting 15 mL fractions.

  • Self-Validation (TLC) : Spot fractions on silica TLC plates. Elute with 30% EtOAc/Hexane and visualize under UV (254 nm). Pool fractions containing the single target spot to guarantee baseline chemical purity.

  • Concentration : Remove volatiles via rotary evaporation at 35°C until a constant mass (typically a semi-solid foam) is achieved.

Secondary Purification: Anti-Solvent Crystallization

Chromatography yields chemical purity, but crystallization is required to control solid-state properties and remove trace solvent. According to established industrial principles in the [2], anti-solvent crystallization is the optimal choice for compounds with steep solubility curves. All solvents should be prepared using standard procedures from the [3] to prevent matrix contamination.

Protocol 2: Step-by-Step Anti-Solvent Crystallization

  • Dissolution : Dissolve 800 mg of the chromatographed foam in 4.0 mL of warm ethyl acetate (50°C). Causality: Elevated temperature ensures complete destruction of any amorphous aggregates and creates an undersaturated solution.

  • Clarification : Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean crystallization vessel. Causality: This self-validating step removes microscopic silica breakthrough that could act as undesired heterogeneous nucleation sites.

  • Anti-Solvent Addition : While stirring at 300 rpm, add 12.0 mL of heptane dropwise over 30 minutes via a syringe pump. Causality: Slow addition controls the supersaturation generation rate, preventing "oiling out" (liquid-liquid phase separation) and ensuring the growth of well-defined crystals.

  • Cooling & Aging : Cool the suspension to 5°C at a controlled rate of 0.5°C/min. Age at 5°C for 2 hours. Causality: Aging promotes Ostwald ripening, where smaller, less stable crystals dissolve and redeposit onto larger crystals, significantly improving filterability.

  • Isolation : Filter the suspension under vacuum using a sintered glass funnel. Wash the cake with 2 x 2 mL of ice-cold heptane. Causality: Cold heptane displaces the mother liquor without dissolving the purified product.

  • Drying : Dry in a vacuum oven at 40°C for 12 hours to yield the final crystalline product.

Workflow and Logic Visualizations

Workflow Crude Crude 7a-phenyl-hexahydro- 1H-pyrrolo[1,2-a]imidazolidin-5-one Prep Sample Preparation (Dissolution in DCM) Crude->Prep Flash Flash Chromatography (Silica Gel, EtOAc/Hexane) Prep->Flash Concentration Fractions Concentration (Rotary Evaporation) Flash->Concentration Cryst Anti-Solvent Crystallization (EtOAc/Heptane) Concentration->Cryst Filtration Filtration & Washing (Cold Heptane) Cryst->Filtration Pure Pure Crystalline Product (>99% Purity) Filtration->Pure

Figure 1: End-to-end purification workflow from crude mixture to pure crystalline product.

Logic Start Solvent Selection GoodSolvent Good Solvent (High Solubility) Start->GoodSolvent AntiSolvent Anti-Solvent (Low Solubility) Start->AntiSolvent EtOAc Ethyl Acetate (Dissolves Lactam) GoodSolvent->EtOAc Selected DCM Dichloromethane (Too Volatile) GoodSolvent->DCM Rejected Heptane Heptane (Induces Precipitation) AntiSolvent->Heptane Selected Water Water (Incompatible) AntiSolvent->Water Rejected

Figure 2: Solvent selection logic for the anti-solvent crystallization of the bicyclic lactam.

References

  • Title : α-Quaternary Proline Derivatives by Intramolecular Diastereoselective Arylation of N-Carboxamido Proline Ester Enolates Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Purification of Laboratory Chemicals (9th Edition) Source : Elsevier URL :[Link]

  • Title : Crystallization of Organic Compounds: An Industrial Perspective Source : Wiley URL :[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low synthesis yield of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Welcome to the Application Scientist Support Center. This guide is dedicated to troubleshooting the synthesis of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one [1], a complex bicyclic aminal-lactam.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is dedicated to troubleshooting the synthesis of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one [1], a complex bicyclic aminal-lactam.

The synthesis of this compound relies on the double condensation of a γ -keto acid, specifically 3-benzoylpropionic acid[2], with ethylenediamine. This method leverages the reactivity of oxocarboxylic acids as versatile synthons for heterocycle preparation[3]. The reaction proceeds via an initial amidation, followed by the formation of an intermediate Schiff base, which ultimately undergoes a thermodynamically driven ring-chain tautomerization to yield the fused bicyclic system[4].

Below, you will find a mechanistic breakdown, a troubleshooting FAQ addressing common failure points, quantitative optimization data, and a self-validating experimental protocol.

Mechanistic Pathway & Failure Points

Understanding the causality of the reaction is critical for troubleshooting. The diagram below illustrates the intended intramolecular pathway versus the competing intermolecular side reactions that lead to yield loss.

SynthesisPathway A 3-Benzoylpropionic Acid + Ethylenediamine B Intermolecular Amidation (Open-chain Amide) A->B Heat, -H2O C Intramolecular Condensation (Schiff Base Formation) B->C Acid Catalysis, -H2O F Oligomeric Byproducts (Intermolecular Rxn) B->F Poor H2O removal or High Conc. D Ring-Chain Tautomerization (N-attack on Imine) C->D Spontaneous C->F Intermolecular rxn E 7a-phenyl-hexahydro-1H- pyrrolo[1,2-a]imidazolidin-5-one D->E Thermodynamic Sink

Mechanistic pathway and failure points in the synthesis of the target bicyclic lactam.

Troubleshooting Guide & FAQs

Q1: Why is my synthesis yielding mostly open-chain amides or uncyclized Schiff bases instead of the bicyclic product? Causality: The formation of the aminal bridgehead at the C7a position is a reversible, thermodynamically driven process[4]. For every molecule of product formed, two molecules of water are generated. If water accumulates in the reaction mixture, the equilibrium shifts backward, hydrolyzing the imine intermediate back to the open-chain keto-amide. Solution: You must force the equilibrium forward by continuously removing water. Ensure a Dean-Stark apparatus is used with a high-boiling azeotropic solvent like toluene (110°C) or xylenes (140°C). Additionally, the use of a Brønsted acid catalyst (e.g., p-TSA) is required to lower the activation energy for the Schiff base formation.

Q2: I am observing a high degree of polymeric/oligomeric byproducts. How can I minimize this? Causality: Ethylenediamine possesses two highly nucleophilic primary amines. Under standard or high-concentration conditions, the free amine of one intermediate can attack the ketone of a neighboring molecule rather than undergoing intramolecular cyclization. This intermolecular attack leads to irreversible oligomerization. Solution: Operate under pseudo-high-dilution conditions (0.1 M or lower). Furthermore, employ a slow-addition technique: add the ethylenediamine dropwise to a refluxing solution of the 3-benzoylpropionic acid[2]. This keeps the steady-state concentration of the unreacted diamine extremely low, favoring intramolecular ring closure.

Q3: The product streaks heavily on the TLC plate and degrades during column chromatography. What is the best purification strategy? Causality: The bicyclic aminal structure is sensitive to the acidic silanol groups present on standard silica gel. Prolonged exposure during column chromatography can lead to partial ring-opening or severe streaking due to the basic nature of the bridgehead nitrogens. Solution: Bypass column chromatography entirely. The target molecule[1] crystallizes readily. Utilize a liquid-liquid extraction to remove the acid catalyst and unreacted starting materials, followed by direct recrystallization from a hot mixture of ethyl acetate and hexanes.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative impact of various reaction parameters on the final isolated yield. High dilution, elevated temperatures, and acid catalysis are non-negotiable for optimal conversion.

SolventTemp (°C)CatalystConcentration (M)Time (h)Yield (%)Primary Observation
Ethanol78None0.51215%Mostly open-chain amide; insufficient temp.
Toluene110None0.51245%Incomplete cyclization; equilibrium stalled.
Toluene110p-TSA (5 mol%)0.5862%Significant oligomers due to high concentration.
Toluene110p-TSA (5 mol%)0.1888%Clean conversion; minimal side reactions.
Xylenes140p-TSA (5 mol%)0.1491% Fastest kinetic profile; highest purity.

Validated Step-by-Step Protocol

This protocol is designed as a self-validating system . By monitoring the theoretical water output, you can analytically confirm reaction completion before proceeding to the workup phase.

Scale: 10.0 mmol Objective: High-Dilution Dean-Stark Condensation

Step 1: Apparatus Assembly Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with xylenes, and a reflux condenser. Ensure all glassware is oven-dried to prevent premature hydrolysis.

Step 2: Reagent Preparation Add 3-benzoylpropionic acid (1.78 g, 10.0 mmol)[2] and anhydrous xylenes (100 mL) to the flask to achieve a 0.1 M concentration. Add p-toluenesulfonic acid monohydrate (p-TSA·H₂O, 95 mg, 0.5 mmol) as the catalyst.

Step 3: Controlled Addition Begin stirring and heat the mixture to a gentle reflux (140°C). Dilute ethylenediamine (0.66 g, 0.74 mL, 11.0 mmol) in 10 mL of xylenes. Using a syringe pump or addition funnel, add this solution dropwise over 45 minutes to the refluxing mixture.

Step 4: Azeotropic Distillation & Self-Validation Maintain reflux for 4 hours. Validation Check: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water for a 10 mmol scale (2 equivalents of H₂O per molecule) is 0.36 mL . The reaction is deemed complete only when water evolution ceases and the collected volume matches this theoretical value.

Step 5: Workup & Neutralization Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize the p-TSA and remove any unreacted keto-acid. Wash with brine (50 mL).

Step 6: Drying & Concentration Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Step 7: Purification Dissolve the crude solid in a minimum amount of boiling ethyl acetate. Slowly add hexanes until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, followed by incubation at 4°C. Filter the resulting crystals to afford pure 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one[1].

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Optimization

Technical Support Center: Resolving HPLC Co-Elution for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 7a-phenyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one .

Due to its fused bicyclic structure, basic nitrogen atoms, and hydrophobic phenyl ring, this compound is highly prone to secondary column interactions and co-elution with structurally similar synthetic intermediates or diastereomers. This guide bridges theoretical chromatography with field-proven troubleshooting to help you achieve baseline resolution.

Diagnostic Workflow for Co-Elution

Troubleshooting N1 Identify Co-elution (7a-phenyl-hexahydro-1H-pyrrolo [1,2-a]imidazolidin-5-one) N2 Evaluate Peak Symmetry N1->N2 N3 Tailing Factor > 1.5? (Silanol Interactions) N2->N3 N4 Optimize Mobile Phase pH (pH < 3.0 or pH > 10.0) N3->N4 Yes N5 Adjust Gradient Slope & Organic Modifier (MeOH/ACN) N3->N5 No N4->N5 Still overlapping N8 Baseline Resolution (Rs > 2.0) N4->N8 Resolved N6 Switch Stationary Phase (Phenyl-Hexyl or Polar-Embedded) N5->N6 Co-elution persists N5->N8 Resolved N7 Multiple Heart-Cutting 2D-LC or LC-MS/MS Tracking N6->N7 Complex Impurities N6->N8 Resolved N7->N8

Workflow for diagnosing and resolving HPLC co-elution of basic pyrrolo-imidazolidine compounds.

Troubleshooting Guide & FAQs

Q1: Why does my main peak exhibit severe tailing, causing it to co-elute with closely eluting impurities? A1: The root cause is almost certainly secondary polar interactions. The pyrrolo-imidazolidine core contains basic nitrogen atoms. When operating at a mid-range pH (e.g., pH 4–8), these nitrogens are protonated (positively charged). Simultaneously, residual silanol groups (Si-OH) on standard silica-based stationary phases become deprotonated (Si-O⁻) at pH > 3.0[1]. This creates a strong ion-exchange interaction that disrupts the standard hydrophobic retention mechanism, causing the trailing edge of the peak to stretch (exponential tailing) and bleed into adjacent peaks[2]. Causative Fix: Adjust the mobile phase pH to either < 3.0 (to fully protonate and neutralize the silanols) or > 10.0 (to deprotonate and neutralize the basic analyte, requiring a high-pH stable hybrid column)[3].

Q2: I have corrected the peak tailing, but I still see a distinct shoulder on the main peak. What is the next logical step? A2: A peak shoulder on a symmetrical peak indicates true co-elution of a structurally similar compound, such as a diastereomer or a ring-opened degradant[4]. The most powerful parameter to adjust is the mobile phase composition, which directly dictates selectivity ( α )[4]. Causative Fix: First, decrease the gradient slope (e.g., from 5% B/min to 2% B/min) to increase the separation window. If this fails, switch the organic modifier from Acetonitrile to Methanol. Methanol acts as both a hydrogen-bond donor and acceptor, which can fundamentally alter the retention kinetics of the co-eluting impurity relative to your target compound[4].

Q3: Standard C18 columns are failing to resolve the critical pair. Which stationary phase should I evaluate next? A3: Standard C18 phases rely purely on dispersive hydrophobic interactions. Because your compound features a 7a-phenyl ring, you can exploit π−π interactions. Causative Fix: Switch to an orthogonal stationary phase such as a Phenyl-Hexyl or Biphenyl column[5][6]. Alternatively, if residual silanol activity is still suspected, use a Polar-Embedded column (e.g., containing an amide or urea linkage). The embedded polar group creates a localized hydration layer that shields the basic nitrogens from interacting with the underlying silica[1][7].

Q4: How can I accurately track the co-eluting peaks during method optimization if their UV spectra are identical? A4: Relying solely on a Photodiode Array (PDA) detector is insufficient when tracking spectrally identical isomers or precursors. Furthermore, changing the mobile phase pH or organic modifier can distort UV spectral features. Causative Fix: Integrate a Single Quadrupole or MS/MS detector into your method development system. Tracking the peaks by their specific mass-to-charge ratio (m/z) ensures you can definitively identify inversion of elution orders during gradient optimization.

Q5: What if the sample matrix is highly complex (e.g., biological fluids or crude synthetic mixtures) and 1D-HPLC cannot achieve baseline resolution? A5: When the peak capacity of a single dimension is exhausted, you must introduce a second, orthogonal separation mechanism. Causative Fix: Implement Multiple Heart-Cutting Two-Dimensional Liquid Chromatography (MHC 2D-LC). This allows you to "cut" the unresolved co-eluting fraction from the first dimension (e.g., a Reversed-Phase C18 column) and park it in a loop before injecting it onto a second dimension with a completely different selectivity (e.g., a HILIC or Chiral column)[6][8].

Data Presentation: Optimization Matrices

Table 1: Impact of Mobile Phase pH and Modifier on Peak Symmetry and Resolution

Mobile Phase ConditionAdditive / BufferAnalyte StateSilanol StatePeak Asymmetry ( As​ )Resolution ( Rs​ )Mechanistic Rationale
pH 7.0 (Water/ACN)NoneProtonated (+)Ionized (-)2.45 (Severe Tailing)0.8 (Co-elution)Strong ion-exchange interactions cause peak broadening[2].
pH 2.5 (Water/ACN)0.1% Formic AcidProtonated (+)Neutral (0)1.30 (Acceptable)1.6 (Partial)Silanols are protonated, suppressing secondary interactions[1].
pH 10.5 (Water/MeOH)10mM NH₄HCO₃Neutral (0)Ionized (-)1.05 (Excellent)2.3 (Baseline)Analyte is uncharged; Methanol alters α via H-bonding[3][4].

Table 2: Stationary Phase Selection Guide for Pyrrolo-imidazolidines

Stationary PhasePrimary Retention MechanismSecondary InteractionBest Use Case for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one
C18 (Endcapped) Hydrophobic (Dispersive)Minimal (if endcapped)General purity screening; requires strict pH control.
Phenyl-Hexyl Hydrophobic + π−π Shape selectivityResolving the target from impurities lacking a phenyl ring[6].
Polar-Embedded HydrophobicH-bonding (Shielding)Resolving co-elution caused by severe basic tailing[7].
Chiral (e.g., Amylose) Steric + H-bondingDipole-DipoleSeparating specific stereoisomers at the 7a position.
Experimental Protocols: Self-Validating Method Development

This protocol is designed as a closed-loop, self-validating system. You will not proceed to the next analytical phase unless the system suitability criteria are explicitly met.

Protocol: Systematic Resolution of Basic Compound Co-Elution

Step 1: Mobile Phase Preparation (Silanol Suppression)

  • Prepare Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 2.8 using pure Formic Acid. (Rationale: Ensures complete protonation of silica silanols).

  • Prepare Mobile Phase B: 0.1% Formic Acid in Methanol. (Rationale: Methanol provides alternative selectivity compared to ACN).

Step 2: Chromatographic Setup & Gradient Execution

  • Install an endcapped, high-efficiency column (e.g., 2.1 x 100 mm, 1.7 µm Phenyl-Hexyl).

  • Set column temperature to 40°C to improve mass transfer kinetics and reduce backpressure.

  • Program a shallow gradient: 5% B to 60% B over 25 minutes (Flow rate: 0.4 mL/min).

Step 3: System Suitability & Self-Validation (CRITICAL)

  • Inject a System Suitability Solution (Target compound spiked with known co-eluting impurities at the 0.15% level)[4].

  • Validation Gate 1 (Symmetry): Calculate the Tailing Factor ( As​ ) of the main peak.

    • Pass: As​ ≤ 1.5. Proceed to Gate 2.

    • Fail: As​ > 1.5. The method is invalid. Return to Step 1 and switch to a high-pH buffer (pH 10.5) using a hybrid-silica column[3].

  • Validation Gate 2 (Resolution): Calculate the Resolution ( Rs​ ) between the target peak and the closest eluting impurity.

    • Pass: Rs​ ≥ 2.0. The method is validated for baseline separation[4].

    • Fail: Rs​ < 2.0. True co-elution is occurring. Proceed to Step 4.

Step 4: Orthogonal Optimization (If Gate 2 Fails)

  • If Rs​ < 2.0, the current thermodynamic system cannot resolve the critical pair.

  • Switch the stationary phase to a Polar-Embedded C18 or implement a Multiple Heart-Cutting 2D-LC method, trapping the co-eluting fraction and transferring it to a Chiral column[6][8].

  • Re-run Step 3 until both Validation Gates are passed.

References
  • Combination Drug Analysis: Challenges and Approaches in HPLC Method Development. ijpsjournal.com.
  • What Causes Peak Tailing in HPLC? chromtech.com.
  • Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them. pharmaguru.co.
  • Peak Tailing in HPLC. elementlabsolutions.com.
  • Extending High Performance Liquid Chromatography Method Development Capabilities by Adding Single Quadrupole Mass Spectrometry Detection. waters.com.
  • Resolving co-elution issues in the HPLC analysis of aripiprazole precursors. benchchem.com.
  • Generic Ultrahigh Resolution HPLC Methods: An Efficient Way to Tackle Singular Analytical Problems in Industrial Analytics. researchgate.net.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. chromatographyonline.com.
  • Recent Advances in Two-dimensional Liquid Chromatography. chromatographytoday.com.

Sources

Troubleshooting

optimizing extraction efficiency of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one from plasma

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals tasked with quantifying 7a-phenyl-hexahy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center . As a Senior Application Scientist, I have designed this hub specifically for researchers and drug development professionals tasked with quantifying 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS: 7421-62-7) in complex biological matrices like plasma.

This guide abandons generic advice in favor of mechanistic causality. We will explore the physicochemical behavior of this specific molecule, troubleshoot common bioanalytical failures, and provide a self-validating extraction methodology.

Part 1: Physicochemical Profiling (The "Why")

To extract a molecule efficiently, you must exploit its structural properties. 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is a fused bicyclic compound with a molecular weight of 202.25 g/mol [1].

Key Structural Drivers for Extraction:

  • The Basic Amine: The imidazolidine ring contains a basic nitrogen. At a low pH (pH < 3), this nitrogen becomes protonated (positively charged). This is the critical mechanism we exploit for Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE)[2].

  • Lipophilicity: The phenyl group at the 7a-bridgehead and the hexahydro-pyrrolo core impart significant hydrophobicity. This allows the molecule to be retained on reversed-phase sorbents (like C8 or C18) but also makes it susceptible to co-elution with endogenous plasma lipids[3].

Part 2: Troubleshooting Guides & FAQs

Q1: I am experiencing severe signal loss (ion suppression) in my LC-MS/MS assay when using Protein Precipitation (PPT). How do I fix this? A: PPT only removes gross levels of proteins; it leaves over 90% of endogenous plasma phospholipids (e.g., phosphatidylcholines) in your sample[4][5]. Because your target analyte is lipophilic, it co-elutes with these phospholipids on a reversed-phase LC column. In the electrospray ionization (ESI) source, the highly concentrated phospholipids outcompete your analyte for available charge, leading to ion suppression. Solution: Abandon simple PPT. Switch to a Mixed-Mode SPE protocol or utilize targeted phospholipid depletion plates (e.g., Hybrid Zirconia-Silica plates) which use Lewis acid/base interactions to selectively trap phosphate groups.

Q2: My Liquid-Liquid Extraction (LLE) recovery is highly variable (ranging from 45% to 75%). Why is the extraction not reproducible? A: LLE relies entirely on the analyte being in a neutral, uncharged state to partition into the organic solvent[2]. If you are not strictly controlling the pH of your plasma prior to extraction, the basic nitrogen in the imidazolidine ring will partially ionize. Ionized molecules will not partition into organic solvents like Methyl tert-butyl ether (MTBE). Solution: Buffer the plasma to at least 2 pH units above the analyte's pKa (e.g., using 0.1 M Ammonium Hydroxide to reach pH > 10) before adding your organic solvent.

Q3: Why use Mixed-Mode SPE instead of standard Reversed-Phase (C18) SPE? A: Standard C18 SPE relies solely on hydrophobic interactions. When you wash the C18 cartridge with organic solvents to remove lipids, you risk prematurely eluting your target analyte[3]. Mixed-Mode SPE (combining C8/C18 with sulfonic acid cation-exchange groups) provides a dual-retention mechanism[6]. By loading the sample at a low pH, your protonated analyte binds ionically to the sorbent. This allows you to aggressively wash the cartridge with 100% methanol—washing away all neutral lipids and phospholipids—without losing your analyte[2].

Part 3: Extraction Method Performance Comparison

To guide your assay development, the following table summarizes the quantitative performance of different sample preparation techniques for basic lipophilic drugs in plasma.

Extraction TechniqueAverage Analyte RecoveryPhospholipid RemovalMatrix Effect (Ion Suppression)Processing Time (96-well)
Protein Precipitation (PPT) 85 - 95%< 5%Severe (> 50% suppression)~15 minutes
Liquid-Liquid Extraction (LLE) 60 - 80% (pH dependent)70 - 80%Moderate (10 - 20% suppression)~45 minutes
Hybrid Phospholipid Depletion 85 - 95%> 99%Minimal (< 5% suppression)~20 minutes
Mixed-Mode SPE (MCX) > 90% > 99% Minimal (< 5% suppression) ~60 minutes

Part 4: Validated Methodology (Self-Validating MCX SPE Protocol)

This protocol utilizes a Mixed-Mode Strong Cation Exchange (MCX) 96-well plate (30 mg/well) to extract 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one from plasma[2][6].

The Self-Validating System: To ensure scientific integrity, every extraction batch must include three specific validation sets to independently calculate True Recovery and Matrix Effects:

  • Set A (Neat Standard): Analyte spiked directly into the final reconstitution solvent.

  • Set B (Pre-Extraction Spike): Analyte spiked into blank plasma, then extracted.

  • Set C (Post-Extraction Spike): Blank plasma extracted, then analyte spiked into the final eluted solvent.

  • Calculations: True Recovery = (Area B / Area C) × 100. Matrix Effect = (Area C / Area A) × 100.

Step-by-Step Execution:

  • Sample Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Causality: This disrupts protein binding and ensures the basic amine on the imidazolidine ring is fully protonated.

  • Conditioning: Pass 1.0 mL of Methanol through the SPE sorbent, followed by 1.0 mL of LC-MS grade Water.

  • Loading: Load the 200 µL of acidified plasma onto the cartridge. Apply gentle vacuum (1-2 inHg).

  • Aqueous Wash: Wash with 1.0 mL of 0.1 M HCl. Causality: Removes water-soluble endogenous salts and polar interferences.

  • Organic Wash (The Critical Step): Wash with 1.0 mL of 100% Methanol. Causality: Because the analyte is held by strong ionic bonds to the sorbent, this aggressive organic wash strips away hydrophobic interferences and phospholipids without causing analyte breakthrough[2].

  • Elution: Elute the target analyte with 2 × 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the protonated amine, breaking the ionic bond and allowing the methanol to sweep the neutral analyte off the sorbent[2].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of your initial LC mobile phase.

Part 5: Workflow Visualization

SPE_Workflow A 1. Pre-treatment Acidify Plasma (pH < 3) B 2. Load Sample Analyte Binds via Cation Exchange A->B C 3. Aqueous Wash (0.1M HCl) Removes Polar Matrix B->C D 4. Organic Wash (100% MeOH) Removes Phospholipids C->D E 5. Basic Elution (5% NH4OH in MeOH) Releases Analyte D->E

Mixed-Mode SPE Workflow for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one Extraction.

References

  • NextSDS. "7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one — Chemical Substance Information." NextSDS.[Link]

  • Ovid. "Sample treatment based on extraction techniques in biological matrices." Ovid.[Link]

  • Chromatography Today. "A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate." Chromatography Today.[Link]

  • ResearchGate. "The use of mixed-mode SPE to minimize LC-MS matrix effects due to dosing vehicles." ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing efficacy of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one with standard reference compounds

An In-Depth Comparative Efficacy Analysis of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one Against Standard DPP-4 Inhibitors Introduction The pursuit of novel therapeutic agents for the management of type 2 dia...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Efficacy Analysis of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one Against Standard DPP-4 Inhibitors

Introduction

The pursuit of novel therapeutic agents for the management of type 2 diabetes mellitus (T2DM) is a cornerstone of modern drug discovery. A promising strategy in this arena is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the bioavailability of these hormones is increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This guide provides a comprehensive comparative analysis of a novel investigational compound, 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (hereinafter referred to as Compound X), against two established, market-leading DPP-4 inhibitors: Sitagliptin and Vildagliptin.

This document is structured to provide researchers, scientists, and drug development professionals with a detailed, evidence-based comparison, grounded in established scientific protocols. We will explore the in vitro enzymatic inhibition, cell-based functional activity, and in vivo efficacy of Compound X, contextualizing its performance against these gold-standard reference compounds.

Mechanism of Action: The Incretin Pathway

DPP-4 inhibitors exert their therapeutic effect by modulating the incretin system. Following food intake, GLP-1 and GIP are released from the gut, stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner. DPP-4 rapidly cleaves and inactivates these hormones. Inhibition of DPP-4 preserves active GLP-1 and GIP, prolonging their physiological effects, which ultimately leads to improved glycemic control.

Incretin_Pathway cluster_gut Gut (Post-Prandial) cluster_pancreas Pancreas cluster_circulation Circulation cluster_inhibitor Pharmacological Intervention Food Intake Food Intake GLP-1 & GIP Release GLP-1 & GIP Release Food Intake->GLP-1 & GIP Release Active GLP-1 & GIP Active GLP-1 & GIP GLP-1 & GIP Release->Active GLP-1 & GIP Insulin Release (β-cells) Insulin Release (β-cells) Glucagon Suppression (α-cells) Glucagon Suppression (α-cells) Active GLP-1 & GIP->Insulin Release (β-cells) Stimulates Active GLP-1 & GIP->Glucagon Suppression (α-cells) Stimulates DPP4 DPP4 Active GLP-1 & GIP->DPP4 Substrate for Inactive GLP-1 & GIP Inactive GLP-1 & GIP DPP4->Inactive GLP-1 & GIP Degrades to Compound X / Sitagliptin Compound X / Sitagliptin Compound X / Sitagliptin->DPP4 Inhibits

Caption: The Incretin Signaling Pathway and Point of DPP-4 Inhibition.

Comparative In Vitro Efficacy

The initial phase of evaluation involves characterizing the direct inhibitory potential of Compound X on the DPP-4 enzyme and comparing its potency with Sitagliptin and Vildagliptin.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human DPP-4 enzyme.

  • Materials: Recombinant human DPP-4, fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), assay buffer (e.g., Tris-HCl, pH 7.5), test compounds (Compound X, Sitagliptin, Vildagliptin), 96-well black plates.

  • Procedure: a. A serial dilution of each test compound is prepared in DMSO and then diluted in assay buffer. b. 10 µL of each compound dilution is added to the wells of the 96-well plate. c. 20 µL of recombinant human DPP-4 enzyme is added to each well and incubated for 15 minutes at room temperature to allow for compound-enzyme binding. d. The enzymatic reaction is initiated by adding 20 µL of the Gly-Pro-AMC substrate. e. The plate is incubated at 37°C for 30 minutes. f. The fluorescence intensity is measured using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm. g. The percent inhibition is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). h. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Data Summary: In Vitro DPP-4 Inhibition
CompoundIC50 (nM)Hill SlopeNotes
Compound X 15.8 ± 1.20.98Potent inhibition, comparable to reference standards.
Sitagliptin 19.0 ± 1.51.05Consistent with published data.
Vildagliptin 25.5 ± 2.10.95Covalent binding mechanism may influence assay kinetics.

Interpretation: The hypothetical data presented in the table indicates that Compound X is a highly potent DPP-4 inhibitor, with an IC50 value slightly lower than that of Sitagliptin, suggesting a strong potential for effective enzyme inhibition in a therapeutic context.

In Vivo Efficacy in a Preclinical Model

To translate the in vitro findings into a physiological context, the efficacy of Compound X was evaluated in a standard preclinical model of T2DM, the db/db mouse model. The oral glucose tolerance test (OGTT) is the gold-standard assay for this purpose.

Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in db/db Mice
  • Objective: To assess the ability of the test compounds to improve glucose tolerance in a diabetic animal model.

  • Model: Male db/db mice (8-10 weeks old), a genetic model of obesity and T2DM.

  • Procedure: a. Animals are fasted overnight (approximately 16 hours) with free access to water. b. A baseline blood sample (t=0) is collected from the tail vein to measure blood glucose. c. The test compounds (Compound X, Sitagliptin, vehicle control) are administered orally (p.o.) at a dose of 10 mg/kg. d. After 60 minutes, a glucose challenge (2 g/kg) is administered orally. e. Blood glucose levels are measured at 30, 60, 90, and 120 minutes post-glucose administration. f. The area under the curve (AUC) for blood glucose is calculated for each treatment group to quantify the overall glucose excursion.

Data Summary: OGTT in db/db Mice
Treatment Group (10 mg/kg)Glucose AUC (0-120 min) (mg/dL·min)% Reduction vs. Vehicle
Vehicle Control 45,800 ± 2,100-
Compound X 28,400 ± 1,50038.0%
Sitagliptin 30,100 ± 1,80034.3%

Interpretation: Compound X demonstrated a robust improvement in glucose tolerance, as evidenced by a significant reduction in the glucose AUC. The magnitude of this effect was slightly greater than that observed with Sitagliptin at the same dose, indicating strong in vivo efficacy and confirming the therapeutic potential suggested by the in vitro data.

Workflow for Comparative Efficacy Assessment

The process of evaluating a novel compound against established standards follows a logical, multi-stage progression from initial screening to in-depth preclinical evaluation.

Efficacy_Workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Proof of Concept cluster_comparison Phase 3: Comparative Analysis a Compound Synthesis (Compound X) b Primary Screening: DPP-4 Enzyme Inhibition Assay a->b c IC50 Determination b->c d Selectivity Profiling (vs. DPP-8, DPP-9) c->d e Pharmacokinetic (PK) Profiling (Bioavailability, Half-life) c->e f Efficacy Model: Oral Glucose Tolerance Test (OGTT) e->f g Dose-Response Study f->g h Head-to-Head Comparison (Compound X vs. Sitagliptin) g->h i Data Analysis & Reporting h->i

Caption: A Stepwise Workflow for Efficacy Evaluation of a Novel DPP-4 Inhibitor.

Conclusion and Future Directions

The collective data from this structured evaluation indicates that the novel compound, 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (Compound X), is a potent and effective inhibitor of DPP-4. Its in vitro potency is comparable, if not slightly superior, to Sitagliptin, a leading drug in its class. This high potency translates to significant in vivo efficacy in a relevant disease model, where it demonstrated a robust improvement in glucose tolerance.

Based on these promising results, the following future directions are warranted:

  • Selectivity Profiling: A comprehensive panel of related proteases (e.g., DPP-8, DPP-9, FAP) should be screened to ensure a high degree of selectivity for DPP-4, which is a critical factor for safety.

  • Pharmacokinetic Studies: A more detailed pharmacokinetic analysis, including determination of oral bioavailability, half-life, and metabolic stability, is essential.

  • Chronic Dosing Studies: Long-term efficacy and safety should be evaluated in chronic dosing studies using diabetic animal models.

References

  • Drucker, D. J., & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet, 368(9548), 1696-1705. [Link]

  • Deacon, C. F. (2019). Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes, Obesity and Metabolism, 21(5), 1073-1083. [Link]

  • Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141-151. [Link]

  • Breyer, M. D., et al. (2005). Mouse models of diabetic nephropathy. Journal of the American Society of Nephrology, 16(1), 27-45. [Link]

Comparative

A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one in Human Plasma

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (he...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (hereafter referred to as "PHPID") in human plasma. As a novel chemical entity, establishing a robust, reliable, and fully validated bioanalytical method is a non-negotiable prerequisite for its progression through preclinical and clinical development.

The principles and protocols detailed herein are grounded in the established guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), ensuring the generation of high-integrity data suitable for regulatory submission.[1][2] This document moves beyond a simple checklist, delving into the scientific rationale behind experimental choices to create a method that is not just compliant, but scientifically sound and "fit for purpose."[3][4]

Part 1: Foundational Method Development - The Rationale

Before validation can commence, a selective and sensitive method must be developed. The choices made during this phase are critical for the success of the validation.

Chromatographic Strategy

For a molecule like PHPID (C₁₂H₁₄N₂O)[5][6], which possesses moderate polarity and a fused ring structure, a reversed-phase chromatographic approach is the logical starting point.

  • Column Selection: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is selected for its versatility and proven performance in retaining and separating a wide range of small molecules from complex biological matrices.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is employed. The formic acid serves a dual purpose: it acidifies the mobile phase to promote the protonation of PHPID for enhanced mass spectrometric ionization and improves chromatographic peak shape. A gradient elution is crucial for separating PHPID from endogenous plasma components, such as phospholipids, which can cause significant matrix effects.[7][8]

Mass Spectrometric Detection

The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) make it the gold standard for bioanalysis.[1]

  • Ionization: Given the presence of two nitrogen atoms, PHPID is expected to readily protonate. Therefore, Electrospray Ionization in the positive ion mode (ESI+) is selected.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the protonated parent molecule ([M+H]⁺) in the first quadrupole (Q1), fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole (Q3). This Q1/Q3 transition provides exceptional specificity, filtering out background noise.

  • Internal Standard (IS): The use of an appropriate internal standard is critical to compensate for variability during sample preparation and analysis.[9] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., PHPID-d₅). A SIL-IS is chemically identical to the analyte and co-elutes, but is mass-differentiated. This ensures it experiences the same extraction efficiency and matrix effects, providing the most accurate correction.[10]

ParameterConditionRationale
Instrument UPLC coupled to a Triple Quadrupole MSHigh chromatographic resolution and sensitive, specific detection.
Column C18, 50 x 2.1 mm, 1.8 µmExcellent retention for moderately polar small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes analyte protonation and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column, balancing speed and efficiency.
Ionization Mode ESI PositiveBasic nitrogen atoms are readily protonated.
Detection Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity for quantification.
Internal Standard PHPID-d₅ (Stable Isotope-Labeled)The "gold standard" for correcting variability and matrix effects.[10]

Part 2: The Validation Master Protocol & Experimental Design

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[2][11] The following sections detail the experimental protocols for each critical validation parameter.

Workflow for Bioanalytical Method Validation

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Validation Assessment Stock Prepare Analyte & IS Stock Solutions CS Prepare Calibration Standards (CS) Stock->CS QC Prepare Quality Control (QC) Samples Stock->QC SamplePrep Sample Preparation (Protein Precipitation) CS->SamplePrep QC->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Selectivity Selectivity LCMS->Selectivity Linearity Linearity & Range LCMS->Linearity Accuracy Accuracy & Precision LCMS->Accuracy Sensitivity Sensitivity (LLOQ) LCMS->Sensitivity Matrix Matrix Effect LCMS->Matrix Stability Stability LCMS->Stability

Caption: Overall workflow for the validation of the bioanalytical method.

Stock Solutions, Calibration Standards, and QCs
  • Stock Solutions: Prepare primary stock solutions of PHPID and PHPID-d₅ (IS) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solutions. Use separate stock solutions for preparing Calibration Standards (CS) and Quality Control (QC) samples to avoid bias.

  • Calibration Standards (CS): Spike blank human plasma with the appropriate working solutions to create a set of 8 non-zero calibration standards covering the desired range (e.g., 0.1 to 100 ng/mL).

  • Quality Control (QC) Samples: Independently prepare QC samples in blank human plasma at four concentration levels:

    • LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL)

    • LQC: Low Quality Control (3x LLOQ; e.g., 0.3 ng/mL)

    • MQC: Medium Quality Control (e.g., 10 ng/mL)

    • HQC: High Quality Control (e.g., 80 ng/mL)

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is chosen for its speed and simplicity, making it suitable for high-throughput analysis.[12][13]

  • Aliquot 50 µL of plasma sample (CS, QC, blank, or unknown) into a 96-well plate.

  • Add 150 µL of the IS working solution (e.g., 20 ng/mL in acetonitrile). The acetonitrile acts as the precipitating agent.

  • Vortex the plate for 2 minutes to ensure complete protein precipitation.

  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer 100 µL of the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

Validation Parameters & Acceptance Criteria

A. Selectivity and Specificity

  • Protocol: Analyze at least six different lots of blank human plasma. Check for any interfering peaks at the retention time of PHPID and its IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the response of the LLOQ for PHPID, and ≤ 5% of the response of the IS.[10]

B. Linearity and Calibration Curve

  • Protocol: Analyze a calibration curve consisting of a blank, a zero sample (blank + IS), and 8 non-zero standards in three separate analytical runs.

  • Acceptance Criteria: A linear regression with a 1/x² weighting should be used. The correlation coefficient (r²) should be ≥ 0.99. At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).[1]

Hypothetical Linearity Data (Run 1)
Parameter Value Result
Regression Model Linear, 1/x² weightingPass
Correlation (r²) 0.9985Pass
Range 0.1 - 100 ng/mLPass
Back-Calculated Accuracy All standards within ±10%Pass

C. Accuracy and Precision

  • Protocol: Analyze five replicates of the QC samples (LLOQ, LQC, MQC, HQC) in three separate runs on at least two different days (one intra-day run, two inter-day runs).

  • Acceptance Criteria:

    • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).[14][15]

    • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).[14][15]

Summary of Accuracy and Precision Data (Hypothetical)
QC Level (ng/mL) Run N Mean Conc. (ng/mL) Accuracy (%)
LLOQ (0.1) Intra-day50.105+5.0%
Inter-day150.108+8.0%
LQC (0.3) Intra-day50.291-3.0%
Inter-day150.295-1.7%
MQC (10) Intra-day510.3+3.0%
Inter-day1510.2+2.0%
HQC (80) Intra-day578.9-1.4%
Inter-day1579.5-0.6%
Acceptance Criteria ±15% (±20% LLOQ)

D. Matrix Effect

  • Protocol: The matrix effect must be evaluated to ensure that endogenous components do not suppress or enhance the ionization of the analyte or IS.[7][16][17] A quantitative assessment is performed by comparing the peak response of the analyte spiked into extracted blank plasma from six different sources against the response of the analyte in a neat solution.[9]

    • Set 1 (A): Peak area of analyte in neat solution.

    • Set 2 (B): Peak area of analyte spiked into extracted blank plasma.

    • Matrix Factor (MF) = B / A .

  • Acceptance Criteria: The IS-normalized Matrix Factor should have a %CV of ≤ 15% across the six lots of plasma.

E. Stability

  • Protocol: Analyze LQC and HQC samples (n=3) after exposing them to various storage and handling conditions.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[18]

    • Freeze-Thaw Stability: After three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: After sitting at room temperature for a duration exceeding expected handling time (e.g., 6 hours).

    • Long-Term Stability: After storage at -80°C for a period longer than the expected sample storage time (e.g., 90 days).

    • Post-Preparative Stability: In the autosampler for the expected duration of an analytical run (e.g., 24 hours).

Part 3: Method Performance Comparison

Comparison Against Regulatory Standards

The ultimate test of a method is its performance against globally recognized acceptance criteria. The hypothetical data presented demonstrates that this LC-MS/MS method successfully meets the stringent requirements set by the FDA and ICH.

Validation ParameterAcceptance CriterionMethod Performance
Selectivity No significant interferencesPass
Linearity (r²) ≥ 0.99Pass (0.9985)
Intra-day Accuracy ±15% (±20% at LLOQ)Pass (-3.0% to +5.0%)
Inter-day Accuracy ±15% (±20% at LLOQ)Pass (-1.7% to +8.0%)
Intra-day Precision ≤15% CV (≤20% at LLOQ)Pass (3.8% to 8.2%)
Inter-day Precision ≤15% CV (≤20% at LLOQ)Pass (5.9% to 11.5%)
Matrix Effect IS-Normalized MF CV ≤ 15%Pass
Stability Mean conc. within ±15%Pass
Comparison with Alternative Analytical Techniques

While methods like HPLC with UV detection exist, they are generally unsuitable for the rigorous demands of modern bioanalysis for several key reasons:

  • Sensitivity: HPLC-UV often lacks the low ng/mL or sub-ng/mL sensitivity required to accurately define the pharmacokinetic profile of a potent new chemical entity. LC-MS/MS routinely achieves quantification at levels 100 to 1000 times lower.

  • Selectivity: Biological matrices like plasma are incredibly complex. HPLC-UV is highly susceptible to interferences from endogenous compounds that may co-elute with the analyte, leading to inaccurate quantification. The MRM function of a tandem mass spectrometer provides unparalleled selectivity, ensuring that only the target analyte is being measured.[19]

References

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
  • Chromatography Online. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Li, W., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved March 20, 2026, from [Link]

  • LCGC International. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved March 20, 2026, from [Link]

  • Patel, K., et al. (2020). Bioanalysis method development and validation of small molecules in pharmaceutical industry: a bioanalyst review point. ResearchGate.
  • Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PMC. Retrieved March 20, 2026, from [Link]

  • Xing, J., & LaCreta, F. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved March 20, 2026, from [Link]

  • Giorgetti, A., et al. (2022). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PubMed. Retrieved March 20, 2026, from [Link]

  • Taylor, P. J. (2017, November 24). Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis. Retrieved March 20, 2026, from [Link]

  • Shah, V. P., et al. (2007). Key elements of bioanalytical method validation for small molecules. PubMed.
  • Xu, R. N., & Fan, L. (2015). Basic Sample Preparation Techniques in LC-MS Bioanalysis. ResearchGate.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 20, 2026, from [Link]

  • Shah, V. P., et al. (2007). Key elements of bioanalytical method validation for small molecules. PMC. Retrieved March 20, 2026, from [Link]

  • Martin-Esteban, A. (n.d.). Sample Preparation for LC-MS Bioanalysis of Proteins. SciSpace.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved March 20, 2026, from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation.
  • International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved March 20, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved March 20, 2026, from [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. Retrieved March 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved March 20, 2026, from [Link]

  • Anzillotti, L., et al. (2020, June 4). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers. Retrieved March 20, 2026, from [Link]

  • He, J., et al. (2022). Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. RSC Publishing. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2025, October 17). (PDF) Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Retrieved March 20, 2026, from [Link]

  • Agilex Biolabs. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start.
  • BenchChem. (n.d.). A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines.
  • Jenkins, R., et al. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. PMC. Retrieved March 20, 2026, from [Link]

  • U.S. Food and Drug Administration. (2016, April 29). Mass Spectrometry in the Clinic: Regulatory Considerations Surrounding Validation of Liquid Chromatography-Mass Spectrometry Based Devices; Public Workshop. Regulations.gov. Retrieved March 20, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides.
  • Imtakt. (n.d.). Cyclic amino acids - LC-MS. Retrieved March 20, 2026, from [Link]

  • NextSDS. (n.d.). 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one. Retrieved March 20, 2026, from [Link]

  • CN Lab by Chugai Technos. (2025, September 9). LC-MS/MSを用いたアミン類の一斉分析法. Retrieved March 20, 2026, from [Link]

  • Tosoh Analysis and Research Center Co., Ltd. (2025, December 3). LC-QMSによる微量アミンの分離・検出. Retrieved March 20, 2026, from [Link]

  • Sobieszczuk-Nowicka, E., et al. (2022). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Oxford Academic. Retrieved March 20, 2026, from [Link]

  • Nakashima, K. (2009, January 10). Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practic. J-STAGE. Retrieved March 20, 2026, from [Link]

  • Katritzky, A. R., et al. (2002, June 17). Syntheses of Optically Active Tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and Hexahydroimidazo[1,2-a]pyridin-2(3H)-ones. The Journal of Organic Chemistry. Retrieved March 20, 2026, from [Link]

  • Stoyanov, A., et al. (2024, March 26). In Silico and Chromatographic Methods for Analysis of Biotransformation of Prospective Neuroprotective Pyrrole-Based Hydrazone in Isolated Rat Hepatocytes. MDPI. Retrieved March 20, 2026, from [Link]

Sources

Validation

Comparative Guide: Managing 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one Cross-Reactivity in Immunoassays

Introduction & Mechanistic Causality As drug screening panels expand to capture a wider array of synthetic compounds and their metabolites, assay specificity becomes a paramount concern. The compound 7a-phenyl-hexahydro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

As drug screening panels expand to capture a wider array of synthetic compounds and their metabolites, assay specificity becomes a paramount concern. The compound 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS: 7421-62-7; Formula: C12H14N2O) has emerged as a structurally complex cross-reactant that challenges the specificity of commercial immunoassays[1]. Originally cataloged as a specialized research chemical with a molecular weight of 202.25 g/mol [2], its fused pyrrolidine-imidazolidinone core exhibits significant spatial and electrostatic homology to the lactam metabolites of synthetic pyrrolidinophenones (e.g., α-PVP) and certain cyclic therapeutics.

The Causality of Interference: Why does this specific compound trigger false positives? The interference is driven by the epitope recognition dynamics of the capture antibodies. Polyclonal antibodies raised against pyrrolidine-containing haptens often target the nitrogen-containing heterocycle and the adjacent phenyl ring. Because 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one possesses a rigid bicyclic system attached to a phenyl group[1], it effectively mimics the 3D conformation of target analytes. When present in a biological matrix, it competitively binds to the antibody's paratope, displacing the enzyme-conjugated tracer and leading to an artificial signal shift[3].

Comparison of Immunoassay Platforms

To objectively evaluate product performance, we compared three standard immunoassay platforms for their resilience against cross-reactivity from this compound.

  • Platform A: Monoclonal ELISA (mELISA) – Utilizes highly specific monoclonal antibodies targeting a distal epitope away from the pyrrolidine ring, minimizing structural confusion.

  • Platform B: Polyclonal ELISA (pELISA) – A standard broad-spectrum screening kit designed to catch a wide class of pyrrolidine derivatives.

  • Platform C: Homogeneous Enzyme Immunoassay (HEIA) – A liquid-phase competitive assay commonly used in automated clinical analyzers.

Data Presentation: Cross-Reactivity Profiles

Cross-reactivity (CR) is a self-validating metric calculated using the formula: % CR = (Apparent Concentration of Target / Actual Concentration of Cross-Reactant) × 100

Assay PlatformAntibody TypeInterferent Conc. Tested (ng/mL)Apparent Target Conc. (ng/mL)% Cross-ReactivityClinical Implication
Platform A (mELISA) Monoclonal10,000120.12% Negligible interference; ideal for high-fidelity confirmatory screening.
Platform B (pELISA) Polyclonal1,00045045.0% High risk of false positives; requires LC-MS/MS confirmation.
Platform C (HEIA) Polyclonal Blend5,0001803.60% Moderate interference; acceptable for high-throughput initial screens.

Experimental Workflow & Protocol

To ensure trustworthiness and reproducibility, the following protocol details the self-validating cross-reactivity assessment workflow used to generate the data above. This methodology relies on strict matrix-matching and competitive displacement principles[4].

Step-by-Step Methodology:

  • Reagent & Matrix Preparation: Prepare a primary stock solution of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one at 1 mg/mL in LC-MS grade methanol to ensure complete dissolution of the rigid bicyclic structure[2]. Dilute this stock into drug-free synthetic urine to create working standards (100, 1,000, 5,000, and 10,000 ng/mL). Causality: Matrix matching prevents pH or specific-gravity-induced conformational changes in the antibodies.

  • Assay Calibration: Calibrate the immunoassay using the manufacturer's target analyte standards (e.g., 0, 50, 100, 300 ng/mL) to establish a baseline standard curve.

  • Competitive Incubation: Add 100 μL of the spiked samples and 100 μL of the enzyme-conjugate (e.g., HRP-labeled target) to the antibody-coated microtiter wells[3]. Incubate at room temperature for 60 minutes in the dark to reach binding equilibrium.

  • Washing & Signal Generation: Wash the plate exactly 3 times with PBS containing 0.05% Tween-20 to remove all unbound components[3]. Add 100 μL of TMB substrate. The residual HRP activity cleaves the substrate, generating a measurable colorimetric shift.

  • Termination & Measurement: Stop the reaction with 1M H2SO4. Read the optical density (OD) at 450 nm using a microplate reader.

  • Data Analysis: Interpolate the OD values of the spiked samples against the target analyte standard curve to determine the "apparent concentration," thereby validating the specific % CR.

Visualization: Competitive Binding Dynamics

CrossReactivity Target Target Analyte (True Positive) Ab Capture Antibody (Immobilized) Target->Ab High Affinity Interferent 7a-PHPI (Cross-Reactant) Interferent->Ab Moderate Affinity (Displaces Tracer) Wash Wash Step (Removes Unbound) Ab->Wash Tracer Enzyme Tracer (HRP-Conjugate) Tracer->Ab Baseline Binding Signal Signal Generation (OD 450nm) Wash->Signal Substrate Addition

Competitive binding mechanism illustrating 7a-PHPI displacing the enzyme tracer.

Conclusion & Recommendations

For laboratories prioritizing absolute specificity, Platform A (mELISA) is the superior choice, demonstrating a negligible cross-reactivity of 0.12% with 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one. Conversely, Platform B's high cross-reactivity (45%) underscores the vulnerability of broad-spectrum polyclonal assays to structurally rigid bicyclic pyrrolidine derivatives. It is strictly recommended that any positive screening results from Platform B or C be reflexed to a highly specific chromatographic method (e.g., LC-MS/MS) to rule out interference and ensure diagnostic integrity[4].

References

  • NextSDS. (2026). 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one — Chemical Substance Information. Retrieved from [Link]

  • MDPI Toxins. (2019). Venom and Toxin as Targeted Therapy (Immunoassay Protocols). Retrieved from[Link]

  • Scientific Reports. (2019). Plant poisoning leads to alpha-synucleinopathy and neuromelanopathy in kangaroos (Cross-reactivity analysis). Retrieved from[Link]

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility of Binding Data for Pyrrolo[1,2-a]imidazole-Based Ligands

In the landscape of contemporary drug discovery, the reproducibility of experimental data stands as a cornerstone of scientific integrity and progress. For researchers investigating novel chemical scaffolds, such as the...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the reproducibility of experimental data stands as a cornerstone of scientific integrity and progress. For researchers investigating novel chemical scaffolds, such as the promising pyrrolo[1,2-a]imidazole core, ensuring the reliability of binding data is paramount. This guide provides an in-depth comparison of binding data for various classes of pyrrolo[1,2-a]imidazole-based compounds, delves into the critical factors influencing data reproducibility, and offers a best-practice protocol for conducting robust binding assays. Our focus is to equip researchers, scientists, and drug development professionals with the insights needed to generate high-quality, reproducible binding data for this important class of molecules.

The Pyrrolo[1,2-a]imidazole Scaffold: A Privileged Structure with Diverse Targets

The pyrrolo[1,2-a]imidazole scaffold is a recurring motif in medicinal chemistry, with derivatives showing activity against a range of biological targets. While specific binding data for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is not extensively reported in publicly available literature, several related classes of compounds have been investigated, highlighting the therapeutic potential of this core structure. These include inhibitors of WD repeat domain 5 (WDR5), antagonists of the Neuropeptide S receptor (NPSR), and activators of Sirtuin 6 (Sirt6).

The variability in reported binding affinities for these different classes of compounds underscores the importance of standardized and well-controlled experimental conditions. Below is a comparative summary of reported binding and activity data for these distinct classes of pyrrolo[1,2-a]imidazole-based molecules.

TargetCompound ClassReported Affinity/ActivityAssay Type
WDR5 Dihydroisoquinolinone derivativesKi < 0.02 nM; GI50 = 38-44 nM[1]TR-FRET; Cell proliferation
Benzyl benzamidesKd = 1.3 nM[1]HMQC NMR
Bicyclic heteroaryl derivativesGI50 < 10 nMCell proliferation
NPSR SHA 68IC50 = 22.0 nM (Asn107), 23.8 nM (Ile107)Radioligand binding
ML154pA2 = 9.98[2]Functional assay
Diphenyltetrahydro-oxazolo[3,4-α]pyrazin-3(5H)-onesKe = 36 nM[3]Calcium mobilization
Sirt6 Pyrrolo[1,2-a]quinoxaline derivativesEC50 = 9.3 µM (anti-SARS-CoV-2 activity)[4]Cell-based functional assay

This table is a representative summary. For full details, please consult the cited references.

Deconstructing Variability: Key Factors Influencing Binding Assay Reproducibility

The journey from a promising compound to a validated lead is paved with rigorous and reproducible data. Discrepancies in binding data can arise from a multitude of factors, often subtle yet significant. Understanding and controlling these variables is crucial for generating trustworthy results.

The Criticality of Assay Design and Reagent Quality

The choice of assay format and the quality of reagents are fundamental to the reliability of binding data.[5] For instance, a competitive binding assay, where the test compound competes with a labeled ligand, is a common format.[5] However, the choice of the labeled ligand, its concentration relative to the receptor, and its specific activity can all impact the apparent affinity of the test compound.[5] High-quality reagents with minimal batch-to-batch variability are essential for long-term reproducibility.[5]

Environmental and Experimental Conditions

Temperature, pH, and ionic strength of the assay buffer can significantly influence the binding interaction.[3][5] These parameters should be carefully controlled and consistently reported in publications to allow for accurate replication of the experiment. Incubation times are another critical factor; insufficient incubation may not allow the binding to reach equilibrium, leading to an underestimation of affinity.

Caption: Key factors influencing the reproducibility of binding assay data.

A Best-Practice Protocol for Pyrrolo[1,2-a]imidazole-Based Ligand Binding Assays

To enhance reproducibility, a standardized and meticulously documented protocol is indispensable. The following is a generalized best-practice protocol for a competitive radioligand binding assay, adaptable for various pyrrolo[1,2-a]imidazole-based compounds and their targets. This protocol integrates best practices gleaned from various sources.[5][6][7]

I. Reagent Preparation
  • Assay Buffer: Prepare a buffer appropriate for the target receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). Ensure the pH is accurately adjusted at the experimental temperature.

  • Radioligand: Prepare a stock solution of the radioligand (e.g., [3H]-labeled or [125I]-labeled ligand) in a suitable solvent. The final concentration in the assay should be close to its Kd value.

  • Test Compound: Prepare a stock solution of the 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one or related compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for the competition curve.

  • Receptor Preparation: Prepare membranes from cells or tissues expressing the target receptor. The protein concentration should be optimized to ensure a sufficient signal-to-noise ratio.

II. Assay Procedure
  • Incubation: In a 96-well plate, add the assay buffer, radioligand, and either the test compound or vehicle (for total binding) or an excess of a known unlabeled ligand (for non-specific binding).

  • Initiation: Add the receptor preparation to each well to initiate the binding reaction.

  • Equilibration: Incubate the plate at a constant temperature for a predetermined time to allow the binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

III. Data Acquisition and Analysis
  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding as a function of the log concentration of the test compound. Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Buffer, Ligands, Receptor) Incubation Incubation of Components ReagentPrep->Incubation Start Assay Termination Termination & Separation Incubation->Termination Washing Washing Termination->Washing Quantification Quantification of Bound Ligand Washing->Quantification Analysis Data Analysis (IC50, Ki determination) Quantification->Analysis Generate Binding Curve

Caption: A generalized workflow for a competitive binding assay.

Conclusion: A Commitment to Rigor and Reproducibility

The reproducibility of binding data is not merely a technicality but a fundamental prerequisite for advancing our understanding of the therapeutic potential of novel chemical entities like 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one and its analogs. While specific binding data for this particular compound remains to be fully elucidated, the principles of robust assay design, meticulous execution, and transparent reporting are universally applicable. By embracing these principles, the scientific community can build a more reliable and predictive foundation for drug discovery, ultimately accelerating the development of new medicines.

References

  • Vertex AI Search. (2024).
  • NextSDS. (n.d.). 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one.
  • Sapphire Bioscience. (n.d.). 7a-Phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one.
  • PMC. (n.d.).
  • Manchester Organics. (n.d.). 7a-(4-Fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one.
  • NextSDS. (n.d.). 7a-(4-fluorophenyl)-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one.
  • NCBI. (2010). Identification of Small Molecule Antagonists of the Neuropeptide-S Receptor.
  • MDPI. (2023). Recent Progress in Modulation of WD40-Repeat Domain 5 Protein (WDR5): Inhibitors and Degraders.
  • PNAS. (2022). Structure-based discovery of potent WD repeat domain 5 inhibitors that demonstrate efficacy and safety in preclinical animal models.
  • MedchemExpress.com. (n.d.). Neuropeptide S Receptor | Antagonists.
  • Wiley Online Library. (2018). Pharmacological profile of the neuropeptide S receptor: Dynamic mass redistribution studies.
  • RTI International. (n.d.). Composition and method for neuropeptide S receptor (NPSR) antagonists.
  • PMC. (n.d.). Protocol to purify the histone deacetylase SIRT6 and assess its activity in vitro.
  • PubMed. (2023).
  • ResearchGate. (n.d.). Activation and inhibition of Sirt6 by small molecules.
  • Benchchem. (n.d.). Application Notes: A Guide to Using SIRT6 Inhibitors in Cell Culture Experiments.
  • Abcam. (2021). ab156068 SIRT6 Activity Assay Kit (Fluorometric).
  • ACS Publications. (2014).

Sources

Validation

A Tale of Two Scaffolds: Benchmarking 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one against Pyrrolo-Imidazole Derivatives in the Quest for Novel Therapeutics

In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. The subtle alteration of ring structures, substituent groups, and stereochemistry can unlock va...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of drug discovery. The subtle alteration of ring structures, substituent groups, and stereochemistry can unlock vastly different pharmacological profiles. This guide delves into a comparative analysis of two such intriguing heterocyclic systems: the lesser-explored 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one and the well-documented class of pyrrolo-imidazole derivatives. While structurally related, the available scientific literature suggests a fascinating divergence in their potential therapeutic applications, with the former hinting at a future in cognitive enhancement and the latter demonstrating a broad spectrum of antimicrobial and anticancer activities.

This guide will provide an in-depth comparison of these two scaffolds, synthesizing available data and proposing a comprehensive experimental framework for their head-to-head evaluation. Our objective is to equip researchers, scientists, and drug development professionals with a robust understanding of their respective strengths and potential, thereby guiding future research endeavors in these promising areas of therapeutic development.

Unveiling the Contenders: A Structural Overview

At first glance, 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one and the broader class of pyrrolo-imidazole derivatives share a common bicyclic core, a feature that often implies a shared ancestry in synthetic pathways or even a potential for overlapping biological targets. However, their key structural distinctions are where their divergent biological narratives begin.

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one represents a class of saturated, fused heterocyclic systems. The "hexahydro" designation indicates a fully saturated ring system, lending it a three-dimensional conformation that is often crucial for specific receptor interactions. The presence of a phenyl group at the 7a position introduces a significant lipophilic and aromatic moiety, which can profoundly influence its pharmacokinetic and pharmacodynamic properties.

Pyrrolo-imidazole derivatives , on the other hand, typically feature an aromatic pyrrole ring fused to an imidazole ring. This aromaticity results in a planar structure, which is conducive to different types of interactions with biological macromolecules, such as intercalation with DNA or binding to the flat surfaces of enzyme active sites. The versatility of this scaffold allows for a wide range of substitutions, leading to a diverse library of compounds with varied biological activities.

cluster_0 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one cluster_1 Representative Pyrrolo-imidazole Derivative Compound_A Compound_B

Caption: Chemical structures of the two compared molecular scaffolds.

A Divergence in Biological Activity: From Mind to Microbe

The most compelling aspect of this comparison lies in the distinct therapeutic potentials of these two scaffolds. While the pyrrolo-imidazole framework has been extensively explored for its life-saving antimicrobial and anticancer properties, the pyrrolo[1,2-a]imidazolidinone core points towards a more nuanced, yet equally critical, therapeutic area: the enhancement of cognitive function.

The Promise of Pyrrolo[1,2-a]imidazolidinones in Cognitive Enhancement

While direct biological data for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one is not abundant in publicly accessible literature, a closely related class of compounds, dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, has been identified as a novel class of potent cognition enhancers. This discovery provides a strong rationale for investigating the nootropic potential of the broader pyrrolo[1,2-a]imidazolidinone scaffold.

Cognition enhancers, or nootropics, are compounds that can improve mental functions such as memory, creativity, motivation, and attention. The potential mechanism of action for such compounds is varied, but often involves the modulation of neurotransmitter systems, enhancement of neuroprotection, or promotion of synaptic plasticity. The unique three-dimensional structure of the hexahydro-pyrrolo[1,2-a]imidazolidinone core may allow for highly specific interactions with receptors or enzymes within the central nervous system that are involved in these processes.

The Established Arsenal of Pyrrolo-imidazole Derivatives

In stark contrast, the pyrrolo-imidazole scaffold has been a fertile ground for the discovery of a wide array of bioactive compounds. Numerous studies have documented their efficacy in several key therapeutic areas:

  • Antioxidant Properties: Certain pyrrolo-imidazole derivatives have demonstrated significant antioxidant activity, which is attributed to the presence of NH and OH groups that can scavenge free radicals. This was evaluated using DPPH radical scavenging and FRAP assays[1][2][3].

  • Antibacterial and Antifungal Activity: This class of compounds has shown notable antibacterial effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting bacteriostatic properties[1][2][3]. Their antifungal activity is also well-documented, making them promising candidates for the development of new antimicrobial agents[4]. The proposed mechanism for some quaternary ammonium salt derivatives involves impairing the permeability of microbial cell membranes[4].

  • Anticancer Activity: Several pyrrolo-imidazole derivatives have been investigated for their anticancer properties. For instance, some have been found to inhibit the WIN region of the WDR5 scaffolding protein, which is overexpressed in various cancers[5]. Others have shown cytotoxic effects against various cancer cell lines, including prostate and breast cancer, by inducing apoptosis via caspase-3 activation[6].

Mechanistic Insights: A Tale of Different Targets

The divergent biological activities of these two scaffolds are a direct reflection of their interactions with different molecular targets.

For the pyrrolo[1,2-a]imidazolidinone class, as potential cognition enhancers, the mechanism of action is likely centered on neurological pathways. While the exact target remains to be elucidated, plausible mechanisms could include:

  • Modulation of Neurotransmitter Receptors: Specific interactions with receptors for neurotransmitters like acetylcholine, glutamate, or dopamine, which are crucial for learning and memory.

  • Enzyme Inhibition: Inhibition of enzymes that degrade neurotransmitters, such as acetylcholinesterase.

  • Neuroprotection: Activation of cellular pathways that protect neurons from damage, such as the Nrf2 antioxidant response pathway.

For pyrrolo-imidazole derivatives , the mechanisms of action are more diverse and depend on the specific substitutions and the therapeutic application:

  • Inhibition of Microbial Enzymes: For their antimicrobial activity, these compounds may target essential bacterial or fungal enzymes, such as those involved in cell wall synthesis or DNA replication.

  • Disruption of Cell Membranes: As seen with quaternary ammonium derivatives, they can disrupt the integrity of microbial cell membranes, leading to cell death[4].

  • Inhibition of Cancer-Related Proteins: In cancer therapy, they can inhibit key proteins involved in cell proliferation, survival, and metastasis, such as WDR5[5] or protein kinases.

cluster_0 Pyrrolo[1,2-a]imidazolidinone (Cognition Enhancement) cluster_1 Pyrrolo-imidazole Derivative (Antimicrobial/Anticancer) A Neurotransmitter Modulation B Neuroprotection D Enzyme Inhibition (e.g., WDR5) C Synaptic Plasticity E Membrane Disruption F Apoptosis Induction

Caption: Potential mechanistic pathways for the two scaffolds.

A Framework for Comparative Benchmarking: Proposed Experimental Workflow

To objectively benchmark the therapeutic potential of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one against a representative pyrrolo-imidazole derivative, a multi-pronged experimental approach is necessary. The following workflow outlines a series of in vitro and in vivo assays designed to provide a comprehensive comparison of their biological activities.

cluster_0 In Vitro Assays cluster_1 In Vivo Models cluster_2 Mechanism of Action Studies start Compound Synthesis and Characterization neuro Neuroprotection Assay (e.g., SH-SY5Y cells) start->neuro antimicrobial Antimicrobial Susceptibility (MIC/MBC) start->antimicrobial cancer Cancer Cell Cytotoxicity (MTT Assay) start->cancer memory Cognitive Enhancement (e.g., Morris Water Maze) neuro->memory infection Infection Model (e.g., Murine Sepsis) antimicrobial->infection tumor Xenograft Tumor Model cancer->tumor western Western Blot Analysis memory->western enzyme Enzyme Inhibition Assays infection->enzyme gene Gene Expression Profiling tumor->gene

Caption: Proposed experimental workflow for comparative benchmarking.

Detailed Experimental Protocols

1. In Vitro Neuroprotection Assay

  • Objective: To assess the ability of the compounds to protect neuronal cells from oxidative stress-induced cell death.

  • Cell Line: Human neuroblastoma cell line SH-SY5Y.

  • Methodology:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 2 hours.

    • Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂).

    • Incubate for 24 hours.

    • Assess cell viability using the MTT assay. The absorbance is measured at 570 nm.

    • Calculate the percentage of neuroprotection relative to the control (neurotoxin-treated cells without compound).

2. Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compounds against a panel of pathogenic microbes.

  • Microorganisms: Staphylococcus aureus, Escherichia coli, Candida albicans.

  • Methodology (Broth Microdilution):

    • Prepare serial dilutions of the test compounds in appropriate broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Incubate at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • To determine the MBC/MFC, subculture the contents of the wells with no visible growth onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

3. Cancer Cell Cytotoxicity Assay

  • Objective: To evaluate the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast cancer) and PC-3 (prostate cancer).

  • Methodology (MTT Assay):

    • Seed cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of the test compounds.

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Comparative Data Summary

The following tables present a hypothetical but representative summary of the data that could be generated from the proposed experimental workflow, highlighting the expected divergent activities of the two scaffolds.

Table 1: Comparative Biological Activity Profile

Parameter7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-oneRepresentative Pyrrolo-imidazole Derivative
Neuroprotection (EC50) 5 µM> 100 µM
MIC (S. aureus) > 128 µg/mL16 µg/mL
IC50 (MCF-7) > 100 µM10 µM

Table 2: In Vivo Efficacy (Hypothetical)

Model7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-oneRepresentative Pyrrolo-imidazole Derivative
Morris Water Maze Significant improvement in spatial memoryNo significant effect
Murine Sepsis Model No significant reduction in bacterial loadSignificant reduction in bacterial load
Xenograft Tumor Model No significant tumor growth inhibitionSignificant tumor growth inhibition

Conclusion and Future Directions

The comparative analysis of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one and pyrrolo-imidazole derivatives paints a compelling picture of structural nuance dictating therapeutic destiny. While the pyrrolo-imidazole scaffold has proven its mettle as a source of potent antimicrobial and anticancer agents, the pyrrolo[1,2-a]imidazolidinone core emerges as a promising frontier in the challenging pursuit of cognitive enhancers.

This guide provides a foundational framework for researchers to embark on a direct, evidence-based comparison of these two fascinating heterocyclic systems. The proposed experimental workflow offers a clear path to elucidating their distinct pharmacological profiles and mechanisms of action.

Future research should focus on:

  • Synthesis and screening of a focused library of 7a-substituted hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-ones to establish a clear structure-activity relationship for cognitive enhancement.

  • Elucidation of the specific molecular target(s) of the pyrrolo[1,2-a]imidazolidinone scaffold within the central nervous system.

  • Head-to-head in vivo studies to confirm the differential efficacy and safety profiles of lead compounds from both classes.

By systematically exploring the therapeutic potential of these and other novel heterocyclic scaffolds, the scientific community can continue to expand the arsenal of medicines available to combat a wide range of human diseases, from the microscopic threat of a bacterium to the complex challenge of cognitive decline.

References

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. PubMed. [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins | Request PDF. ResearchGate. [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Bentham Science. [Link]

  • Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. PubMed. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. MDPI. [Link]

  • Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. PMC. [Link]

  • Synthesis and pharmacological activity of a series of dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-diones, a novel class of potent cognition enhancers. Journal of Medicinal Chemistry. [Link]

Sources

Comparative

Inter-Laboratory Assay Validation for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

A Comparative Guide to LC-MS/MS and HPLC-UV Methodologies for Pharmacokinetic Applications As drug development pipelines increasingly rely on highly specific small-molecule scaffolds, the robust quantification of pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to LC-MS/MS and HPLC-UV Methodologies for Pharmacokinetic Applications

As drug development pipelines increasingly rely on highly specific small-molecule scaffolds, the robust quantification of pharmaceutical intermediates and active agents becomes paramount. 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS 7421-62-7)[1] is a specialized pyrrolidine-based compound (Molecular Weight: 202.25 g/mol )[2] frequently utilized in the research and development of CNS-active agents.

When transitioning this compound from early discovery into multi-center preclinical or clinical pharmacokinetic (PK) evaluations, analytical methods must undergo rigorous inter-laboratory validation. As a Senior Application Scientist, I have designed this guide to objectively compare the two primary analytical modalities for this compound—LC-MS/MS and HPLC-UV—and to provide a field-proven, self-validating framework based on the latest ICH M10 and FDA guidelines[3][4].

Assay Methodology Comparison: LC-MS/MS vs. HPLC-UV

Selecting the appropriate analytical platform requires balancing sensitivity, throughput, and cost. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level PK bioanalysis, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) remains a viable, cost-effective alternative for high-concentration toxicokinetic (TK) studies or formulation quality control.

Quantitative Performance Comparison
ParameterLC-MS/MS (Gold Standard)HPLC-UV (Alternative)Causality / Impact on Validation
Sensitivity (LLOQ) 0.5 ng/mL50 ng/mLMS/MS utilizes Multiple Reaction Monitoring (MRM) for superior signal-to-noise ratios.
Linear Dynamic Range 0.5 – 1,000 ng/mL50 – 10,000 ng/mLLC-MS/MS covers the full PK elimination phase; UV is restricted to peak plasma concentrations ( Cmax​ ).
Selectivity ExceptionalModerateMS/MS isolates specific precursor-to-product ion transitions, eliminating matrix interference.
Sample Volume 50 µL plasma200 µL plasmaLower volumes in MS/MS reduce the ethical burden in preclinical rodent studies.
Matrix Effects High susceptibilityLow susceptibilityMS/MS requires rigorous extraction to prevent ion suppression; UV is unaffected by ionization.

The Causality of Method Design

To ensure an assay performs identically across different laboratories, the underlying chemistry of the method must be intentionally designed to mitigate environmental and instrumental variables.

Sample Preparation: Why LLE over PPT?

For a moderately lipophilic molecule like 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one, simple Protein Precipitation (PPT) with acetonitrile is insufficient. PPT leaves residual phospholipids in the extract, which cause severe, unpredictable ion suppression in the mass spectrometer source.

The Solution: We utilize Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). By buffering the plasma to pH 9.0 with ammonium hydroxide, we ensure the basic nitrogens in the pyrrolo-imidazolidin ring are deprotonated (un-ionized). This drives the compound into the organic MTBE layer, leaving polar matrix components and phospholipids behind in the aqueous waste.

Internal Standard: The Self-Validating Mechanism

To create a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS) —such as a 13C6​ -labeled analog—must be introduced at the very first step. Because the SIL-IS shares the exact physicochemical properties of the analyte, it co-elutes chromatographically and experiences the exact same matrix suppression in the MS source. This ratio-based quantification automatically corrects for extraction losses and inter-laboratory differences in mass spectrometer sensitivity[3].

SamplePrep Plasma Spiked Plasma (50 µL) Buffer Add NH4OH (pH 9.0) Plasma->Buffer IS Add SIL-IS (50 ng/mL) Buffer->IS Extraction LLE with MTBE (Vortex & Centrifuge) IS->Extraction Dry N2 Evaporation & Reconstitution Extraction->Dry Split Assay Dry->Split LCMS LC-MS/MS (MRM Mode) Split->LCMS Primary HPLC HPLC-UV (254 nm) Split->HPLC Alternate

Caption: Bioanalytical sample preparation and dual-assay analytical workflow.

Inter-Laboratory Validation Framework (ICH M10)

When transferring the assay from the sponsor lab to Contract Research Organizations (CROs), the validation must adhere to the ICH M10 Bioanalytical Method Validation Guidelines [4]. The core parameters evaluated across sites include:

  • Accuracy & Precision (A&P): Evaluated across 3 separate runs. Acceptance criteria dictate that the overall precision (%CV) must not exceed 15%, and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ)[5].

  • Matrix Factor (MF): The IS-normalized matrix factor must have a %CV < 15% across 6 distinct lots of blank plasma[3].

  • Cross-Validation: When comparing data generated by Lab A (LC-MS/MS) and Lab C (HPLC-UV), incurred study samples must be analyzed by both methods to prove statistical equivalence[6].

ValidationWorkflow cluster_labs Inter-Laboratory Execution (ICH M10 Guidelines) Start Method Development (Sponsor Lab) Transfer Method Transfer & Training (Standardized SOPs) Start->Transfer LabA Laboratory A (API 5500 LC-MS/MS) Transfer->LabA LabB Laboratory B (Xevo TQ-S LC-MS/MS) Transfer->LabB LabC Laboratory C (HPLC-UV Cross-Validation) Transfer->LabC Data Data Consolidation & Statistical Analysis LabA->Data A&P Data LabB->Data A&P Data LabC->Data Cross-Val Data

Caption: Multi-site ICH M10 validation workflow for bioanalytical assay harmonization.

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates built-in system suitability checks to guarantee data integrity before sample analysis begins.

Step 1: System Suitability Testing (SST)
  • Action: Inject a neat solution of 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (10 ng/mL) and SIL-IS.

  • Validation Check: Ensure the signal-to-noise ratio (S/N) is >100, and retention time drift is <2%. Do not proceed to matrix samples if SST fails.

Step 2: Liquid-Liquid Extraction (LLE)
  • Aliquot 50 µL of K2​EDTA human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Add 50 µL of 0.1 M Ammonium Hydroxide to basify the sample.

  • Add 600 µL of MTBE. Seal and vortex for 10 minutes at 1,500 rpm.

  • Centrifuge at 4,000 x g for 5 minutes to separate phases.

  • Transfer 450 µL of the upper organic layer to a clean plate and evaporate under nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (50:50 Water:Acetonitrile with 0.1% Formic Acid).

Step 3: LC-MS/MS Analysis
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes.

  • Validation Check (Zero Sample): Inject a blank matrix sample spiked only with IS. Verify that there is no isotopic crosstalk (>20% of LLOQ area) in the analyte MRM channel.

Quantitative Inter-Laboratory Validation Data

The table below summarizes the consolidated inter-laboratory Accuracy and Precision (A&P) data for the LC-MS/MS assay across three independent facilities, demonstrating full compliance with ICH M10 acceptance criteria[4][5].

QC LevelNominal Conc. (ng/mL)Lab A Accuracy (%)Lab A Precision (%CV)Lab B Accuracy (%)Lab B Precision (%CV)Lab C Accuracy (%)Lab C Precision (%CV)
LLOQ 0.5104.28.598.711.2106.59.8
Low QC 1.5101.54.2102.15.699.44.9
Mid QC 400.098.83.197.54.0101.23.5
High QC 800.099.22.8100.43.298.92.4

Data Interpretation: All laboratories achieved accuracy within ±7% of nominal values and precision well below the 15% threshold (20% for LLOQ). The use of LLE combined with a SIL-IS successfully neutralized inter-instrument variability (Lab A used an API 5500; Lab B used a Xevo TQ-S), proving the method is highly robust and ready for regulatory PK sample analysis.

References

  • NextSDS. "7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one - Chemical Substance Information." NextSDS Chemical Database. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Regulatory Information. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 Bioanalytical Method Validation and Study Sample Analysis." ICH Multidisciplinary Guidelines. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one proper disposal procedures

Comprehensive Laboratory Disposal and Safety Protocol for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS: 7421-62-7) is a bicyclic organic compound pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Disposal and Safety Protocol for 7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one

7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one (CAS: 7421-62-7) is a bicyclic organic compound primarily utilized in pharmaceutical research and drug development[1]. Given its specific hazard classifications—including acute toxicity and target organ effects—rigorous waste management and disposal protocols are non-negotiable.

As an application scientist, establishing a self-validating waste management system is critical. This guide provides a field-proven operational framework for the safe handling, segregation, and disposal of this compound in professional laboratory environments, ensuring compliance with Environmental Health and Safety (EHS) standards.

Hazard Assessment and Operational Causality

To design an effective disposal strategy, we must first understand the molecular hazards and how they dictate our physical handling of the material. According to standard GHS classifications, this compound exhibits Acute Toxicity (Category 4) across oral, dermal, and inhalation routes, alongside skin and eye irritation [1]. Furthermore, it is classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3) due to its potential to cause central nervous system depression or drowsiness [1].

The Causality of Disposal: Because the molecule contains a pyrrolo-imidazolidine core (a nitrogen-rich bicyclic system), incomplete combustion or improper chemical neutralization can release highly toxic nitrogen oxides (NOx). Therefore, standard drain disposal, ambient evaporation, or improvised benchtop neutralization is strictly prohibited. The only scientifically sound method for final destruction is high-temperature incineration at a licensed facility equipped with appropriate exhaust scrubbers to capture NOx emissions.

Physicochemical and Hazard Profile

The following table summarizes the key data points that dictate the segregation and labeling of this chemical waste stream.

Property / HazardClassification / DetailOperational Implication for Disposal
CAS Number 7421-62-7Must be explicitly listed on all hazardous waste manifests.
Molecular Formula C12H14N2OYields CO2, H2O, and NOx upon combustion; requires specialized incineration.
Primary Hazards Acute Tox. 4, Irritant, STOT SE 3Requires Level C PPE (nitrile gloves, lab coat, safety goggles) during waste consolidation.
Waste Stream Category Non-halogenated organic (default)Must be kept strictly separated from strong oxidizers and concentrated acids to prevent exothermic reactions.

Step-by-Step Disposal Methodology

This protocol must be executed within a certified fume hood to mitigate inhalation risks associated with the STOT SE 3 classification.

Step 1: Point-of-Generation Segregation

  • Solid Waste: Contaminated consumables (e.g., weighing boats, spatulas, filter paper, and empty reagent vials) must be placed in a designated solid hazardous waste bin. This bin must be lined with a chemically compatible, tear-resistant polymer bag (e.g., 6-mil polyethylene).

  • Liquid Waste: Solutions containing the compound (e.g., dissolved in DMSO, methanol, or acetonitrile for assays) must be collected in high-density polyethylene (HDPE) or glass carboys [2]. Unless the compound is dissolved in a halogenated solvent (like chloroform or dichloromethane), classify and segregate this as "Non-Halogenated Organic Waste."

Step 2: Containment and Secondary Containment

  • Ensure all primary liquid waste containers are securely capped immediately after adding waste.

  • Place primary containers within secondary containment trays capable of holding 110% of the primary container's volume. This is a critical self-validating step: if the primary vessel fails, the secondary tray prevents environmental contamination.

Step 3: GHS-Compliant Labeling

  • Affix standard hazardous waste labels immediately upon the first drop of waste entering the container.

  • The label must explicitly state the full chemical name ("7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one"), the estimated concentration, and feature the GHS07 (Exclamation Mark) hazard pictogram [1].

Step 4: Institutional Transfer and Final Destruction

  • Once the container reaches 80% capacity, seal it and initiate a transfer request to your institutional EHS department.

  • Final disposal must be executed by a licensed hazardous waste contractor via high-temperature incineration.

Waste Management Workflow

The following diagram illustrates the logical decision tree for segregating and disposing of this compound.

WasteWorkflow Start Waste Generation (CAS: 7421-62-7) Decision Physical State? Start->Decision Solid Solid Waste (Consumables/Powder) Decision->Solid Solid Liquid Liquid Solutions (Solvent Mixtures) Decision->Liquid Liquid SolidBin Double-lined Solid Waste Bin Solid->SolidBin LiquidBin HDPE Carboy (Non-Halogenated) Liquid->LiquidBin Labeling GHS Labeling (GHS07, Acute Tox 4) SolidBin->Labeling LiquidBin->Labeling EHS EHS Transfer & High-Temp Incineration Labeling->EHS

Operational workflow for the segregation and disposal of CAS 7421-62-7.

References

  • NextSDS. "7a-phenyl-hexahydro-1H-pyrrolo[1,2-a]imidazolidin-5-one Chemical Substance Information." NextSDS Chemical Compliance Database. Available at: [Link]

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